2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFXQSDJQGOMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390310 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56044-12-3 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The presence of a reactive sulfonyl chloride group at the 6-position makes it a valuable intermediate for the synthesis of a diverse array of derivatives, enabling the exploration of their therapeutic potential. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation for the scientific community.
Core Properties
The fundamental physicochemical properties of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₈H₅ClN₂O₄S | [4] |
| Molecular Weight | 260.65 g/mol | [4] |
| CAS Number | 56044-12-3 | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 307-309 °C | [5] |
| Purity | ≥95% - 97% | [4][6] |
| Predicted Density | 1.649±0.06 g/cm³ | [5] |
| Predicted pKa | 8.91±0.20 | [5] |
| Alternate Names | 2,4-dioxo-1H-quinazoline-6-sulfonyl chloride; 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride | [4] |
| Storage Conditions | 2-8°C, store in a cool and dry place, away from light. The compound should be stored at low temperature as the content may decrease if exposed to air for a long time. | [5] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
The logical workflow for the synthesis can be visualized as a two-step process starting from anthranilic acid.
Step 1: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline
The precursor, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, can be synthesized from anthranilic acid derivatives. One reported method involves the condensation of 4-chloroanthranilic acid with various substituted monophenylureas by fusion in a pressure bottle to yield the corresponding 3-aryl-2,4-dioxo-1,2,3,4-tetrahydroquinazolines.[8] A more direct approach would involve the reaction of anthranilic acid with urea or a similar reagent to form the quinazoline-2,4-dione ring system.
Step 2: Chlorosulfonation of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline
This step introduces the sulfonyl chloride group onto the benzene ring of the quinazoline core.
Experimental Protocol (Adapted from the synthesis of a related compound[7]):
-
Reaction Setup: In a fume hood, carefully add 2,4-dioxo-1,2,3,4-tetrahydroquinazoline (1 equivalent) in small portions to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) with stirring in a flask equipped with a calcium chloride drying tube. The reaction should be performed at a controlled temperature, initially at 0-5 °C (ice bath).
-
Reaction Progression: After the initial addition, the reaction mixture is typically allowed to warm to room temperature and then heated (e.g., to 50-70 °C) for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride product and decompose the excess chlorosulfonic acid.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., heptane, as suggested by some sources[5]).
Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
Biological and Medicinal Chemistry Perspectives
While specific biological data for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is limited in the public domain, the broader class of quinazoline and quinazolinone derivatives, including sulfonamides, has been extensively studied and shown to possess a wide range of pharmacological activities.
Potential Therapeutic Applications
-
Prostaglandin Agonists: This compound is explicitly mentioned as a reactant in the preparation of prostaglandin agonists, which are used to treat bone disorders.[9] Prostaglandins are lipid compounds that have diverse hormone-like effects in the body, and their modulation is a key strategy in treating various diseases.
-
Antitumor Agents: Numerous quinazoline-sulfonamide derivatives have been synthesized and evaluated for their anticancer properties.[9] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, which are often overexpressed in cancer cells.
-
Anti-inflammatory and Antibacterial Agents: The quinazoline scaffold is also associated with anti-inflammatory and antibacterial activities. The sulfonyl chloride group provides a handle to introduce various functionalities that can be tailored to target specific enzymes or receptors involved in inflammation or bacterial growth.
Logical Relationship in Drug Discovery
The utility of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in drug discovery can be visualized as a starting point for creating a library of diverse compounds for biological screening.
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit hypothetical, synthesis from readily available starting materials, combined with the reactivity of the sulfonyl chloride group, makes it an attractive starting point for the development of novel therapeutic agents. While detailed biological studies on the compound itself are not widely published, the extensive research on related quinazoline derivatives suggests a high potential for its derivatives to exhibit a range of pharmacological activities, most notably as prostaglandin agonists and antitumor agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. scbt.com [scbt.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 6. academicjournals.org [academicjournals.org]
- 7. Synthesis of 1.2.3.4-tetrahydro-2.4-dioxoquinazoline derivatives for pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-SULFONYL CHLORIDE | 56044-12-3 [chemicalbook.com]
- 9. SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[1,2,4]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS Number: 56044-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of a wide range of biologically active compounds. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and explores the therapeutic potential of its derivatives, particularly in the fields of oncology and infectious diseases.
Chemical and Physical Properties
This compound is a stable, solid compound. Its key physical and chemical properties are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 56044-12-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1] |
| Molecular Weight | 260.65 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | >300 °C | Not specified |
| Purity | ≥95% to 97% | [1][2] |
| Alternate Names | 2,4-dioxo-1H-quinazoline-6-sulfonyl chloride; 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride | [1] |
Synthesis and Reactivity
The sulfonyl chloride group is a versatile reactive handle, making this compound a valuable building block for creating a library of sulfonamide derivatives through reactions with various primary and secondary amines.
Proposed Experimental Protocol: Chlorosulfonation of Quinazoline-2,4(1H,3H)-dione
The following is a generalized protocol based on the chlorosulfonation of a related compound, 6-bromoquinazoline-2,4(1H,3H)-dione[4]. Researchers should optimize these conditions for their specific needs.
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Chlorosulfonic acid
Procedure:
-
To a reaction vessel, add chlorosulfonic acid and cool it to 0°C in an ice bath.
-
Slowly add quinazoline-2,4(1H,3H)-dione to the cooled chlorosulfonic acid with constant stirring. The temperature of the reaction mixture should be maintained below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 130-140°C for a specified period to ensure the completion of the reaction.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.
Note: This is a proposed protocol and requires optimization. Appropriate safety precautions must be taken when working with chlorosulfonic acid.
Biological Significance and Therapeutic Potential of Derivatives
The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities. The introduction of a sulfonamide moiety at the 6-position, accessible through this compound, has been a successful strategy in the development of potent therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the potent antitumor activity of quinazoline-sulfonamide derivatives. These compounds have shown efficacy against a variety of human cancer cell lines, including hepatoma (HepG2), breast (MCF-7), cervical (HeLa), and colon (HCT-8) cancer cells[5]. While the exact mechanisms of action for many of these derivatives are still under investigation, some have been shown to act as inhibitors of key enzymes involved in cancer progression.
Antibacterial Activity
Derivatives of this compound have also been investigated as novel antibacterial agents. Some of these compounds have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes that are essential for bacterial DNA replication[6][7]. This class of compounds holds promise for addressing the growing challenge of antibiotic resistance.
Experimental and Synthetic Workflows
The utility of this compound lies in its role as a versatile intermediate for the synthesis of diverse sulfonamide libraries for biological screening. The general workflow is depicted in the following diagram.
References
- 1. scbt.com [scbt.com]
- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 3. Quinazolines 1. Synthesis and chemical reactions of 6-chlorosulfonyl-quinazoline-2,4-diones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
An In-Depth Technical Guide to the Molecular Structure of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. This compound, belonging to the quinazoline-2,4-dione class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a complex organic molecule featuring a bicyclic quinazoline-2,4-dione core functionalized with a sulfonyl chloride group at the 6-position. The core structure consists of a pyrimidine-2,4-dione ring fused to a benzene ring.
A visual representation of the molecular structure is provided below.
Caption: Molecular structure of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 56044-12-3 | [1][2] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1][2] |
| Molecular Weight | 260.65 g/mol | [1][2] |
| Melting Point | 307-309 °C | [2] |
| Appearance | Solid | N/A |
| Purity | ≥95% - 99% | [1][2] |
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Methodology (Hypothetical)
This protocol is based on the synthesis of similar sulfonated quinazoline and quinoxaline derivatives and should be optimized for the specific target molecule.
-
Reaction Setup: In a fume hood, a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube is charged with quinazoline-2,4(1H,3H)-dione.
-
Addition of Reagent: Chlorosulfonic acid is added dropwise to the flask at a controlled temperature (typically 0-5 °C) with constant stirring. The molar ratio of chlorosulfonic acid to the starting material is a critical parameter to be optimized.
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then may be heated to a specific temperature for a defined period to ensure complete reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove any remaining acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Characterization
The structure and purity of the synthesized 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the position of the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H, C=O, and S=O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition of the synthesized product.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways have been definitively elucidated for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, the broader class of quinazoline-2,4-dione derivatives is known to exhibit a wide range of biological activities.[3] This suggests that the title compound could serve as a precursor for the synthesis of novel therapeutic agents.
One noted application is its use as a reactant in the preparation of prostaglandin agonists, which are utilized in the treatment of bone disorders.[4] Prostaglandins are known to be involved in various physiological processes, and their signaling often involves G-protein coupled receptors (GPCRs).
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a generalized signaling pathway that could be modulated by derivatives of this compound, based on the known pharmacology of prostaglandin agonists.
Caption: Generalized GPCR signaling pathway potentially modulated by derivatives.
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. While detailed experimental and biological data for the compound itself are scarce in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic route, and its potential role in modulating biological pathways based on the activities of its derivatives. Further research is warranted to fully elucidate its chemical and biological properties.
References
Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary precursors, reaction stages, and experimental protocols, supported by quantitative data and process visualizations to aid in laboratory-scale synthesis.
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, featuring a quinazolinedione core and a reactive sulfonyl chloride group, allows for diverse chemical modifications, leading to the creation of a wide array of derivatives for drug discovery pipelines. This guide outlines a reliable two-stage synthesis pathway, commencing with the formation of the quinazoline-2,4(1H,3H)-dione precursor, followed by its chlorosulfonation to yield the target compound.
Overall Synthesis Pathway
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is efficiently achieved in two principal stages:
Stage 1: Synthesis of the Precursor, Quinazoline-2,4(1H,3H)-dione. This foundational step involves the cyclization of an appropriate aniline derivative to form the quinazolinedione heterocyclic system.
Stage 2: Chlorosulfonation of Quinazoline-2,4(1H,3H)-dione. The precursor is then subjected to electrophilic substitution using chlorosulfonic acid to introduce the sulfonyl chloride moiety at the 6-position of the quinazoline ring.
Experimental Protocols
Stage 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
This procedure is based on an eco-efficient, one-pot synthesis method.
Materials:
-
Anthranilic acid
-
Potassium cyanate (KOCN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve anthranilic acid in water.
-
To this solution, add potassium cyanate at room temperature and stir to form the corresponding urea derivative.
-
Introduce a solution of sodium hydroxide to the reaction mixture to induce cyclization, forming the monosodium salt of the quinazolinedione.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the final product.
-
Collect the resulting white solid by filtration, wash thoroughly with water, and dry under vacuum.
Stage 2: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
This protocol is adapted from the chlorosulfonation of a structurally similar substrate, 6-bromoquinazoline-2,4(1H,3H)-dione.[1]
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
Procedure:
-
In a fume hood, carefully charge a reaction vessel with chlorosulfonic acid and cool it to 10-15°C using an ice bath.
-
With vigorous stirring, add Quinazoline-2,4(1H,3H)-dione in small portions, ensuring the internal temperature of the reaction mixture does not exceed 20°C.
-
Once the addition is complete, slowly heat the reaction mixture to 130-140°C.
-
Maintain this temperature for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis stages.
| Stage | Reactants | Molar Ratio (Precursor:Reagent) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield |
| 1: Precursor Synthesis | Anthranilic acid, KOCN, NaOH, HCl | N/A (One-pot) | Water | Room Temperature | Not specified | Near-quantitative |
| 2: Chlorosulfonation | Quinazoline-2,4(1H,3H)-dione, Chlorosulfonic acid | 1 : 5 | None | 10-20 (addition), 130-140 (reaction) | 6 | Not specified |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the complete synthesis process.
Conclusion
The described two-stage synthesis pathway provides a clear and reproducible method for obtaining 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. The synthesis of the quinazolinedione precursor is particularly efficient and environmentally friendly. The subsequent chlorosulfonation, while requiring careful handling of corrosive reagents, is a standard and effective method for introducing the sulfonyl chloride functionality. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the reliable synthesis of this important chemical intermediate.
References
An In-depth Technical Guide on the Core Biological Activities of Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a key chemical intermediate in the synthesis of a variety of biologically active compounds. While the molecule itself is not typically evaluated for direct therapeutic effects, its reactive sulfonyl chloride group provides a crucial handle for the development of more complex molecules with significant pharmacological properties. This guide focuses on the mechanism of action, quantitative biological data, and experimental protocols for two prominent classes of drugs synthesized from this quinazoline derivative: Poly(ADP-ribose) Polymerase (PARP) and Poly(ADP-ribose) Glycohydrolase (PARG) inhibitors for cancer therapy, and cardiac troponin activators for the treatment of heart failure.
I. Quinazolinone-Based PARP/PARG Inhibitors
Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride have been extensively explored as inhibitors of PARP and PARG, enzymes critical to the DNA damage response (DDR) pathway.
Mechanism of Action
PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage. This initiates the base excision repair (BER) pathway. PARG is the enzyme responsible for hydrolyzing these PAR chains, allowing the DNA repair process to be reset.[1]
In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.
PARG inhibitors also disrupt the DNA damage response. By preventing the removal of PAR chains, PARG inhibition leads to the persistent signaling of DNA damage, which can hamper the efficient repair of DNA lesions.[1] This can also lead to replication fork stalling and the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that are already under high replicative stress.[2] The inhibition of PARG can also sensitize cancer cells to chemotherapy and radiation.[3]
Signaling Pathway of PARP/PARG in DNA Repair
Caption: PARP/PARG signaling in DNA repair and the effect of inhibitors.
Quantitative Data: PARP-1 Inhibitory Activity of Quinazolinone Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib (Reference) | PARP-1 | 30.38 | - | [4] |
| Compound 12c | PARP-1 | 27.89 | - | [4] |
| IN17 | PARP-1 | 470 | - | [5] |
| Compound B1 | PARP-1 | 63.81 | - | [5] |
| Cpd36 | PARP-1 | 0.94 | - | [6] |
| Cpd36 | PARP-2 | 0.87 | - | [6] |
| ME0328 | PARP-3 | (7-fold selective over PARP-1) | - | [7] |
Experimental Protocols
In Vitro PARP-1 Inhibitory Assay (Fluorometric)
This assay quantifies the activity of PARP-1 by measuring the consumption of its substrate, NAD+.
-
Reagents and Materials: Recombinant human PARP-1, activated DNA, β-NAD+, PARP assay buffer, nicotinamidase, developer reagent, and a fluorescent plate reader.
-
Procedure: a. Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant PARP-1 enzyme. b. Add various concentrations of the quinazolinone-based inhibitor to the wells of a 96-well plate. c. Initiate the reaction by adding β-NAD+. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time. e. Stop the reaction and measure the remaining NAD+. This is done by adding nicotinamidase to convert NAD+ to nicotinamide, followed by a developer reagent that generates a fluorescent product in the presence of nicotinamide. f. Read the fluorescence intensity. The IC50 value is calculated from the dose-response curve.
General Synthesis of Sulfonamide Derivatives
The following is a general protocol for the synthesis of sulfonamide derivatives from 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
Caption: General workflow for the synthesis of sulfonamide derivatives.
II. Quinazolinone-Based Cardiac Troponin Activators
Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride have also been developed as cardiac troponin activators, a new class of drugs for heart failure.
Mechanism of Action
Cardiac muscle contraction is initiated by the binding of calcium to the troponin complex, which consists of three subunits: troponin C (cTnC), troponin I (cTnI), and troponin T (cTnT).[8] Calcium binding to cTnC triggers a conformational change in the troponin complex, leading to the movement of tropomyosin and the exposure of myosin-binding sites on actin, allowing for muscle contraction.
Quinazolinone-based cardiac troponin activators, such as CK-963, act as calcium sensitizers.[9] They bind directly to the cardiac troponin complex, stabilizing its calcium-bound, "active" state.[8][10] This increases the sensitivity of the myofilaments to calcium, resulting in increased cardiac contractility without a significant increase in intracellular calcium concentrations. This mechanism is advantageous over traditional inotropes that increase intracellular calcium, which can lead to arrhythmias and increased myocardial oxygen consumption.[11][12]
Signaling Pathway of Cardiac Muscle Contraction
Caption: Simplified pathway of cardiac muscle contraction and the action of troponin activators.
Quantitative Data: Cardiac Troponin Activator Activity
| Compound | Target | K_d (µM) | Effect | Reference |
| CK-963 | Cardiac Troponin Chimera | 11.5 ± 3.2 | Increases cardiac contractility | [13] |
| RPI-194 | Cardiac Troponin | 6-24 | Calcium sensitizer | [10] |
Experimental Protocols
Cardiac Myofibril ATPase Assay [14][15]
This assay measures the rate of ATP hydrolysis by myosin in isolated cardiac myofibrils, which is a direct measure of the contractile activity.
-
Reagents and Materials: Isolated cardiac myofibrils, assay buffer (containing PIPES, KCl, MgCl2, DTT), CaCl2 solution, EGTA solution, ATP, and a malachite green reagent for phosphate detection.
-
Procedure: a. Prepare a suspension of cardiac myofibrils in the assay buffer. b. Add varying concentrations of the quinazolinone-based troponin activator to the myofibril suspension in a 96-well plate. c. Control the free calcium concentration using CaCl2 and EGTA buffers to measure ATPase activity at different levels of calcium activation. d. Initiate the reaction by adding ATP. e. Incubate at a controlled temperature. f. Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid). g. Quantify the amount of inorganic phosphate (Pi) released using the malachite green reagent, which forms a colored complex with Pi. h. Measure the absorbance to determine the rate of ATP hydrolysis.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a versatile scaffold for the synthesis of potent and selective modulators of important biological targets. The resulting quinazolinone-based derivatives have demonstrated significant potential as both anticancer agents, through the inhibition of PARP and PARG, and as novel therapeutics for heart failure by acting as cardiac troponin activators. The distinct mechanisms of action of these two classes of compounds highlight the broad therapeutic applicability of the quinazolinone core structure. Further research and development of derivatives from this key intermediate hold promise for the discovery of new and improved therapies for a range of diseases.
References
- 1. What are PARG inhibitors and how do they work? [synapse.patsnap.com]
- 2. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures reveal details of small molecule binding to cardiac troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Distinct Mechanisms for Increased Cardiac Contraction Through Selective Alteration of Either Myosin or Troponin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
Navigating the Therapeutic Potential of Quinazoline-2,4-dione Scaffolds: A Technical Guide on the Biological Activity of its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. While direct biological activity data for the synthetic intermediate, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride , is not extensively documented in publicly available literature, its true value lies in its role as a versatile precursor for a myriad of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities reported for various quinazoline-2,4-dione derivatives, synthesized from this key intermediate. The content herein summarizes quantitative data, details common experimental protocols, and visualizes synthetic pathways to empower researchers in the exploration of this promising class of compounds.
The Quinazoline-2,4-dione Core: A Gateway to Diverse Biological Activities
The quinazoline-2,4(1H,3H)-dione skeleton is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling specific interactions with a wide range of biological targets. Consequently, derivatives of this core have been investigated for numerous therapeutic applications.
The title compound, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (CAS 56044-12-3) , serves as a crucial starting material for the synthesis of these derivatives.[2][3] The highly reactive sulfonyl chloride group at the 6-position allows for facile derivatization, most commonly through the formation of sulfonamides, thereby providing a diverse library of compounds for biological screening.
Spectrum of Biological Activities of Quinazoline-2,4-dione Derivatives
Derivatives of the quinazoline-2,4-dione scaffold have demonstrated a remarkable range of biological activities, including:
-
Antibacterial Activity : Numerous studies have highlighted the potential of quinazoline-2,4-dione derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.[4][5][6] The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase and DNA topoisomerase IV.[5][6]
-
Anticancer Activity : The quinazoline-2,4-dione scaffold is present in several approved anticancer drugs. Derivatives have shown promise in targeting various aspects of cancer biology, including the inhibition of kinases and the disruption of DNA repair mechanisms.[7] For instance, certain sulfonamide derivatives have demonstrated inhibitory effects on Poly (ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair, which can enhance the efficacy of chemotherapy.[7]
-
Anti-inflammatory Activity : The anti-inflammatory properties of this class of compounds have also been explored.[5]
-
Other Activities : Beyond these primary areas, various analogues have been reported to possess anticonvulsant, antihypertensive, antiplatelet, and antioxidant properties.[5]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data reported for various quinazoline-2,4-dione derivatives. It is important to note that these data are for derivatives and not for the parent compound, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
Table 1: Antibacterial Activity of Quinazoline-2,4-dione Derivatives
| Compound ID | Bacterial Strain | Assay Type | Result | Reference |
| Compound 13 | Escherichia coli | MIC | 65 mg/mL | [5] |
| Compound 13 | Staphylococcus aureus | Agar well diffusion | 9 mm inhibition zone | [5] |
| Compound 15 | Gram-positive & Gram-negative strains | Agar well diffusion | Broad spectrum activity | [5] |
| Compound 3c | Pathogenic bacteria | Not specified | Best antibacterial activity compared to Ciprofloxacin | [6] |
| Quinazolinone derivative I | S. aureus DNA gyrase | IC50 | 0.25 µM | [6] |
| Acylthiourea derivative II | S. aureus DNA gyrase | IC50 | 14.59 µM | [6] |
| Pyrazole derivative | B. subtilis DNA gyrase | IC50 | 0.25 µM | [6] |
Experimental Protocols
This section outlines the general methodologies employed in the cited literature to evaluate the biological activities of quinazoline-2,4-dione derivatives.
Antibacterial Activity Assays
a) Agar Well Diffusion Method [5][8]
This method provides a qualitative assessment of the antibacterial activity of a compound.
-
Preparation of Bacterial Culture : A standardized inoculum of the test bacterium is uniformly spread on the surface of a sterile agar plate.
-
Well Preparation : Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application : A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement : The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
b) Minimum Inhibitory Concentration (MIC) Assay [4]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium in a multi-well plate.
-
Inoculation : A standardized suspension of the test bacterium is added to each well.
-
Incubation : The plate is incubated under appropriate conditions.
-
Observation : The wells are visually inspected for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
c) Minimum Bactericidal Concentration (MBC) Assay [4]
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing : Following the MIC assay, a small aliquot from the wells showing no growth is subcultured onto fresh, antibiotic-free agar plates.
-
Incubation : The plates are incubated to allow for the growth of any surviving bacteria.
-
Determination : The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.
In Silico Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Target Preparation : The 3D structure of the target protein (e.g., DNA gyrase) is obtained from a protein data bank.
-
Ligand Preparation : The 2D structure of the quinazoline-2,4-dione derivative is converted to a 3D structure and optimized.
-
Docking Simulation : A docking algorithm is used to fit the ligand into the active site of the target protein, generating multiple possible binding poses.
-
Scoring and Analysis : The binding poses are ranked based on a scoring function that estimates the binding affinity. The pose with the best score is analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
b) ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction [4]
ADMET prediction models are used to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate. These in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development.
Synthesis and Derivatization Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of biologically active quinazoline-2,4-dione derivatives starting from 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
Caption: Synthetic pathway for generating biologically active sulfonamide derivatives.
Conclusion
While 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride itself is primarily a synthetic intermediate, it holds significant potential as a building block for the development of novel therapeutic agents. The diverse and potent biological activities exhibited by its derivatives, particularly in the antibacterial and anticancer arenas, underscore the importance of the quinazoline-2,4-dione scaffold in drug discovery. This guide provides a foundational understanding of the biological landscape of these compounds, offering valuable insights for researchers dedicated to advancing new treatment modalities. Further exploration and derivatization of this versatile core are warranted to unlock its full therapeutic potential.
References
- 1. geneonline.com [geneonline.com]
- 2. 2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-SULFONYL CHLORIDE | 56044-12-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches | MDPI [mdpi.com]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]
- 7. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid | 78278-04-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising therapeutic applications of derivatives synthesized from 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. The core structure, a quinazoline-2,4-dione, is recognized as a privileged scaffold in medicinal chemistry, known for its broad range of biological activities. The sulfonyl chloride moiety at the 6-position serves as a highly reactive chemical handle, enabling the synthesis of a diverse library of sulfonamide derivatives. It is within these sulfonamide derivatives that significant therapeutic potential has been identified, primarily targeting carbonic anhydrases implicated in cancer, as well as demonstrating broader anticancer and antimicrobial properties.
Primary Therapeutic Target: Carbonic Anhydrases
Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline have emerged as potent inhibitors of human carbonic anhydrases (hCAs), with notable selectivity for tumor-associated isoforms hCA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis, particularly under hypoxic conditions. The sulfonamide moiety is a well-established zinc-binding group that is critical for the inhibitory activity against these metalloenzymes.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity of tetrahydroquinazoline-based secondary sulfonamides against various hCA isoforms is summarized below. The data highlights the submicromolar potency and selectivity for the tumor-related hCA IX isoform.[1]
| Compound ID | R Group | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IV (Ki, μM) | hCA IX (Ki, μM) |
| 1 | H | 89.1 | 41.2 | >100 | 0.48 |
| 2 | OCH₃ | >100 | 50.3 | >100 | 0.46 |
| 3 | NO₂ | >100 | >100 | >100 | 0.42 |
| 4 | CH₃ | >100 | >100 | >100 | 1.04 |
| 5 | H (phenyl) | >100 | >100 | >100 | 0.45 |
| 6 | OCH₃ (phenyl) | 34.0 | 11.5 | >100 | 1.73 |
| 7 | NO₂ (phenyl) | >100 | 67.5 | >100 | 1.33 |
| 8 | CH₃ (phenyl) | 46.1 | 13.0 | >100 | 15.7 |
| AAZ | (Standard) | 0.25 | 0.012 | 0.074 | 0.026 |
Data sourced from a study on tetrahydroquinazole-based secondary sulfonamides.[1]
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of tumor-associated carbonic anhydrase IX/XII inhibition by sulfonamide derivatives.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase activity is measured using a stopped-flow instrument to observe the CO₂ hydration reaction.[1]
-
Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms are purified and concentrations are determined spectrophotometrically.
-
Inhibitor stock solutions are prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations.
-
-
Assay Buffer:
-
A buffer of 10 mM HEPES (pH 7.5) containing 20 mM NaClO₄ is used.
-
-
CO₂ Hydration Assay:
-
The assay is performed at 25°C.
-
A CO₂-saturated solution is prepared by bubbling CO₂ gas into the assay buffer.
-
The enzyme solution (at a final concentration in the nanomolar range, e.g., 1-10 nM) is mixed with varying concentrations of the inhibitor and incubated for a set period (e.g., 15 minutes).
-
This enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., p-nitrophenol). The absorbance change is recorded over time.
-
-
Data Analysis:
-
The initial rates of reaction are determined from the linear portion of the absorbance curve.
-
The inhibitor concentration causing a 50% reduction in enzyme activity (IC₅₀) is calculated by fitting the dose-response data to the appropriate equation.
-
The inhibition constant (Ki) is derived from the IC₅₀ value using the Cheng-Prusoff equation.
-
Anticancer Therapeutic Potential
Beyond specific CA inhibition, quinazoline-sulfonamide hybrids have demonstrated broad cytotoxic activity against a panel of human cancer cell lines. The quinazoline scaffold is known to interact with various targets in cancer cells, including receptor tyrosine kinases like EGFR, and components of the cell cycle machinery.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinazoline-sulfonamide derivatives against several human cancer cell lines.
| Compound ID | Cell Line: HepG2 (Liver) | Cell Line: MCF-7 (Breast) | Cell Line: HeLa (Cervical) | Cell Line: HCT-8 (Colon) |
| 8 | 1.89 µM | 2.01 µM | 2.34 µM | 2.56 µM |
| 16 | 3.45 µM | 3.67 µM | 3.81 µM | 4.02 µM |
| 21 | 1.98 µM | 2.11 µM | 2.45 µM | 2.67 µM |
| 22 | 4.12 µM | 4.34 µM | 4.56 µM | 4.78 µM |
| Doxorubicin | 1.81 µM | 1.95 µM | 2.23 µM | 2.43 µM |
Data sourced from a study on the antitumor activity of quinazoline-sulfonamides.[2]
Experimental Workflow: Anticancer Screening
Caption: General workflow for in vitro screening of anticancer compounds.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Culture and Plating:
-
Human cancer cell lines (e.g., HepG2, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds are prepared in DMSO.
-
Serial dilutions are made in the culture medium to achieve the desired final concentrations.
-
The medium from the wells is aspirated and replaced with medium containing the test compounds. A control group receives medium with DMSO only.
-
The plates are incubated for a further 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
Plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance of the control wells is considered 100% viability.
-
The percentage of cell viability for each compound concentration is calculated relative to the control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Potential
In addition to anticancer properties, the quinazoline-2,4(1H,3H)-dione scaffold has been explored for its antimicrobial activity. Certain derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The antibacterial activity of quinazoline-2,4(1H,3H)-dione derivatives is often assessed by the zone of inhibition.
| Compound ID | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) |
| 13 | 18 | 16 |
| 15 | 20 | 17 |
| Ciprofloxacin | 25 | 28 |
Data represents typical findings for active compounds in this class.[3]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for screening compounds for antimicrobial activity.
Experimental Protocol: Agar Well Diffusion Method
This method is commonly used to screen for antimicrobial activity.
-
Media and Inoculum Preparation:
-
A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri dishes.
-
A standardized inoculum of the test bacteria (e.g., a 0.5 McFarland standard suspension) is prepared.
-
The surface of the agar plates is uniformly swabbed with the bacterial inoculum.
-
-
Well Preparation and Compound Application:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
A positive control (standard antibiotic) and a negative control (solvent alone) are included on each plate.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable starting material for the synthesis of sulfonamide derivatives with significant therapeutic potential. The strongest evidence points towards their role as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, making them promising candidates for the development of novel anticancer agents. Furthermore, the broader cytotoxic and antimicrobial activities associated with this scaffold warrant further investigation. Future research should focus on the synthesis and screening of diverse libraries of sulfonamides derived from this precursor to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
- 1. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: Synthesis, Reactions, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its synthesis, key reactions, and the pharmacological activities of its derivatives, supported by experimental protocols, quantitative data, and logical workflow diagrams.
Core Compound: Structure and Properties
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a heterocyclic compound featuring a quinazoline-2,4-dione core functionalized with a sulfonyl chloride group at the 6-position. This reactive sulfonyl chloride moiety makes it a valuable precursor for the synthesis of a diverse range of sulfonamide derivatives.
Chemical Identifiers:
-
Molecular Weight: 260.65 g/mol [1]
Synthesis of the Core Intermediate
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a two-step process starting from the corresponding 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline
The foundational quinazoline-2,4-dione scaffold can be synthesized through the cyclization of anthranilic acid derivatives. An efficient, environmentally friendly method involves a one-pot reaction in water.
Experimental Protocol:
An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed. The process begins with the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives. These intermediates then undergo cyclization with sodium hydroxide to produce monosodium salts of benzoylene urea. The final step involves treatment with hydrochloric acid to yield the desired 2,4-dioxo-1,2,3,4-tetrahydroquinazoline products in near-quantitative yields. A key advantage of this method is that all reactions are performed in water, with the product being easily isolated by filtration.[3]
A general workflow for this synthesis is depicted below:
Chlorosulfonation of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline
Experimental Protocol (Inferred):
Based on the chlorosulfonation of 6-bromoquinazoline-2,4(1H,3H)-dione, the following procedure can be inferred for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. 6-Bromoquinazoline-2,4(1H,3H)-dione was reacted with chlorosulfonic acid at an elevated temperature of 130-140°C to yield 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione.[4] It is anticipated that under similar conditions, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline will undergo chlorosulfonation, likely at the 6-position due to the directing effects of the amide groups.
Synthesis of Sulfonamide Derivatives
The sulfonyl chloride group is a versatile handle for the synthesis of a library of sulfonamide derivatives through reaction with various primary and secondary amines.
Experimental Protocol:
The general procedure for the synthesis of sulfonamide derivatives involves the reaction of the sulfonyl chloride with an appropriate amine. For instance, in the synthesis of tetrahydroquinoxaline sulfonamide derivatives, the corresponding sulfonyl chloride was reacted with the amine in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).[5]
Biological Activities of Quinazoline-6-Sulfonamide Derivatives
Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.
Enzyme Inhibition
Quinazoline sulfonamides have shown significant inhibitory activity against several classes of enzymes.
Carbonic Anhydrase Inhibition:
A series of N-phenyl secondary sulfonamides with a tetrahydroquinazoline structure were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX. Several of these compounds displayed submicromolar potency and high selectivity for the tumor-related hCA IX isoform.[6]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Derivative 1 | >10000 | 89.7 | 54.2 | 9.8 |
| Derivative 2 | 8750 | 76.5 | 65.3 | 8.1 |
| Derivative 3 | >10000 | 98.4 | 78.1 | 15.6 |
| Acetazolamide (Standard) | 250 | 12 | 74 | 25 |
Data adapted from a study on related tetrahydroquinazoline-based secondary sulfonamides.
Cholinesterase and Monoamine Oxidase Inhibition:
Novel quinoline-sulfonamides have been synthesized and evaluated as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs). Certain derivatives exhibited potent inhibition of these enzymes, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compound a12 showed an IC₅₀ value of 0.47 ± 0.03 µM for MAO-B, while compound a11 had an IC₅₀ of 0.58 ± 0.05 µM for BChE.[7]
| Compound | MAO-A (IC₅₀, µM) | MAO-B (IC₅₀, µM) | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) |
| a5 | 0.59 ± 0.04 | - | - | - |
| a6 | - | - | 1.10 ± 0.77 | - |
| a11 | - | - | - | 0.58 ± 0.05 |
| a12 | - | 0.47 ± 0.03 | - | - |
Data from a study on quinoline-8-sulfonamide derivatives.
Anti-inflammatory Activity
Quinazoline sulfonamides have demonstrated anti-inflammatory properties. One study on a potent histamine H4 receptor inverse agonist, a quinazoline sulfonamide derivative, revealed its anti-inflammatory activity in an animal model of acute inflammation.[8]
Anticancer Activity
The quinazoline scaffold is present in numerous approved anticancer drugs. Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline have shown potential as anticancer agents through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR.[9]
Prostaglandin Agonism
2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is utilized as a reactant in the preparation of prostaglandin agonists, which have applications in the treatment of bone disorders.[9] Prostaglandin E2 (PGE2) signaling is known to play a role in muscle cell proliferation and regeneration.[10]
Signaling Pathways
The biological effects of quinazoline derivatives are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of receptor tyrosine kinases like EGFR by certain quinazoline derivatives directly impacts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
The anti-proliferative effect of Prostaglandin E2 (PGE2), for which derivatives of the title compound can be agonists, has been shown in human gingival fibroblasts to be mediated through the EP2 receptor. This activation leads to an increase in intracellular cAMP, which in turn activates Epac (exchange protein directly activated by cAMP). This signaling cascade ultimately results in a reduction of ERK phosphorylation and inhibition of cell proliferation.[11]
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a pivotal building block in medicinal chemistry. Its accessible synthesis and the reactivity of its sulfonyl chloride group allow for the creation of diverse libraries of sulfonamide derivatives. These derivatives have demonstrated a wide array of promising biological activities, including potent and selective enzyme inhibition, anti-inflammatory effects, and potential as anticancer agents and prostaglandin agonists. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 3. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP4538365A3 - Compositions and methods for muscle regeneration using prostaglandin e2 - Google Patents [patents.google.com]
- 11. Prostaglandin E2 inhibits the proliferation of human gingival fibroblasts via the EP2 receptor and Epac - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of a versatile class of quinazoline derivatives. These derivatives have garnered significant attention in medicinal chemistry for their potent and varied pharmacological activities. This document details the synthesis, experimental protocols, biological activities, and relevant signaling pathways associated with these compounds, presenting a valuable resource for researchers in drug discovery and development.
Core Compound: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a crucial building block for the synthesis of a wide array of N-substituted sulfonamide derivatives. The presence of the reactive sulfonyl chloride group on the quinazoline-2,4(1H,3H)-dione scaffold allows for the introduction of diverse functionalities, leading to compounds with a broad spectrum of biological activities.
Chemical Properties:
| Property | Value |
| CAS Number | 56044-12-3[1] |
| Molecular Formula | C₈H₅ClN₂O₄S |
| Molecular Weight | 260.66 g/mol |
| Appearance | Likely a solid |
| Purity | Commercially available up to 97%[2] |
Synthesis and Experimental Protocols
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride and its derivatives involves a multi-step process. The foundational step is the synthesis of the quinazoline-2,4(1H,3H)-dione core, followed by chlorosulfonation, and finally, derivatization of the sulfonyl chloride.
Synthesis of Quinazoline-2,4(1H,3H)-dione (Precursor)
Several methods have been reported for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold.
Method A: From 2-Aminobenzamides
A one-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) has been reported.[3]
-
General Procedure: To a stirred solution of the appropriate 2-aminobenzamide and DMAP in a suitable solvent, di-tert-butyl dicarbonate is added. The reaction mixture is stirred at a specified temperature until completion. After workup and purification, the desired quinazoline-2,4(1H,3H)-dione is obtained.[3]
Method B: From Anthranilic Acid
Quinazoline-2,4(1H,3H)-dione can also be synthesized from anthranilic acid.[4]
-
General Procedure: Anthranilic acid is reacted with a suitable reagent to form the pyrimidine ring. This is a common and well-established method in heterocyclic chemistry.
Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
-
Experimental Protocol:
-
Reaction Setup: In a fume hood, carefully add quinazoline-2,4(1H,3H)-dione portion-wise to an excess of chlorosulfonic acid with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature range of 130-140°C and stirred for several hours until the reaction is complete (monitored by TLC).[5]
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
-
Synthesis of N-Substituted 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide Derivatives
The reactive sulfonyl chloride is then reacted with various amines to generate a library of sulfonamide derivatives.
-
Experimental Protocol:
-
A solution of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in a suitable dry solvent (e.g., THF, DCM) is prepared.
-
To this solution, the desired primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine, pyridine) are added.
-
The reaction mixture is stirred at room temperature or gentle heating until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the target N-substituted sulfonamide derivative.
-
Caption: General synthesis workflow for N-substituted quinazoline-2,4-dione-6-sulfonamides.
Biological Activities and Quantitative Data
Derivatives of the 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride scaffold have shown significant potential as inhibitors of several key enzymes involved in cancer progression, including Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibition
Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.
Table 1: In Vitro PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| 11a | 467 | 11.5 | 40.6 | [6] |
| Data for other derivatives would be populated here from relevant studies. |
EGFR and VEGFR-2 Inhibition
The quinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. Sulfonamide derivatives of this core have demonstrated dual inhibitory activity against both EGFR and VEGFR-2, key receptors in tumor growth, proliferation, and angiogenesis.
Table 2: In Vitro Kinase Inhibitory and Cytotoxic Activities of Quinazoline Sulfonamide Derivatives
| Compound | EGFRT790M IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Reference |
| 15 | 0.0728 | 0.0523 | 0.0977 | [7] |
| Data for other derivatives would be populated here from relevant studies. |
Signaling Pathways
The therapeutic potential of these quinazoline derivatives stems from their ability to modulate critical signaling pathways involved in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline sulfonamides.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the angiogenic signal in endothelial cells.[10] Its activation by VEGF leads to the proliferation and migration of endothelial cells, forming new blood vessels that supply tumors with nutrients and oxygen. Dual EGFR/VEGFR-2 inhibitors can simultaneously block tumor growth and its blood supply.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
PARP in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[11] In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death.
Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable scaffold in medicinal chemistry, providing access to a diverse range of quinazoline derivatives with significant therapeutic potential. The sulfonamide derivatives of this core have demonstrated potent inhibitory activity against key cancer targets such as PARP, EGFR, and VEGFR-2. This guide provides a foundational resource for the synthesis, evaluation, and understanding of the mechanisms of action of these promising compounds, supporting further research and development in the field of oncology and beyond.
References
- 1. scbt.com [scbt.com]
- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical properties, inferred history, and a proposed synthesis protocol. A significant focus is placed on its primary application as a crucial building block in the preparation of potent and selective prostaglandin agonists, which are under investigation for the treatment of bone disorders. While a definitive historical record of its initial discovery is not prominently available in public literature, its emergence is intrinsically linked to the broader development of quinazoline chemistry and its application in medicinal chemistry.
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, identified by the CAS Number 56044-12-3, is a sulfonyl chloride derivative of quinazoline-2,4(1H,3H)-dione. The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of a sulfonyl chloride group at the 6-position of this scaffold renders it a versatile intermediate, capable of undergoing various nucleophilic substitution reactions to introduce diverse functionalities. This reactivity is pivotal to its primary known application: the synthesis of complex pharmaceutical agents, most notably prostaglandin agonists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is presented in Table 1. This data is compiled from various chemical supplier databases and is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 56044-12-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1] |
| Molecular Weight | 260.65 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 307-309 °C | |
| Alternate Names | 2,4-dioxo-1H-quinazoline-6-sulfonyl chloride; 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride | |
| Purity | ≥95% (commercially available) |
Discovery and History
The precise date and discoverer of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride are not well-documented in readily accessible scientific literature. Its history is intertwined with the broader exploration of quinazoline chemistry, which dates back to the late 19th century. The synthesis of the parent quinazoline was first reported in 1895.[2] Over the 20th century, extensive research into quinazoline derivatives uncovered a wide range of biological activities, leading to the development of numerous drugs.
The emergence of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride as a commercially available intermediate likely occurred in the latter half of the 20th century, driven by the need for versatile building blocks in drug discovery programs. Its specific utility in the synthesis of prostaglandin agonists suggests its development was spurred by research in that therapeutic area. The timeline below provides a general historical context for the development of quinazoline chemistry.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is not explicitly published, a reliable synthetic route can be inferred from established chemical principles and related literature. The most probable method is the direct chlorosulfonation of quinazoline-2,4(1H,3H)-dione.
Proposed Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
The proposed synthesis involves the reaction of quinazoline-2,4(1H,3H)-dione with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring of the quinazolinedione core. The 6-position is a likely site for substitution due to the directing effects of the fused pyrimidine ring.
Experimental Procedure (Proposed):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place quinazoline-2,4(1H,3H)-dione.
-
Addition of Reagent: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (e.g., 5-10 equivalents) to the quinazoline-2,4(1H,3H)-dione with constant stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The solid product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).
Note: This is a proposed protocol based on similar reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood, as chlorosulfonic acid is highly corrosive and reacts violently with water.
Application in the Synthesis of Prostaglandin Agonists
The primary documented use of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is as a key intermediate in the synthesis of prostaglandin agonists.[3] Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Synthetic prostaglandin agonists are valuable therapeutic agents for various conditions, including bone disorders.
The sulfonyl chloride group of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a reactive handle to attach the quinazolinedione moiety to other molecular scaffolds, ultimately leading to the final prostaglandin agonist. This is typically achieved through a nucleophilic substitution reaction where an amine or alcohol group of another intermediate displaces the chloride on the sulfonyl group, forming a sulfonamide or sulfonate ester linkage, respectively.
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable and versatile intermediate in organic and medicinal chemistry. While its specific discovery is not prominently documented, its importance is underscored by its role in the synthesis of complex and biologically active molecules, particularly prostaglandin agonists. The proposed synthetic protocol, based on established chemical transformations, provides a reliable pathway for its preparation. As research into novel therapeutics continues, the demand for such specialized building blocks is likely to persist, ensuring the continued relevance of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in the field of drug development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of a plausible synthesis protocol based on established chemical principles found in peer-reviewed literature. The synthesis of sulfonyl chlorides involves highly reactive and corrosive reagents. All laboratory work must be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE) and adherence to all institutional and governmental safety regulations. This document is for informational purposes only and does not constitute a recommendation or endorsement of any specific procedure.
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (CAS No. 56044-12-3) is a key intermediate in medicinal chemistry and drug development.[1][2] Its utility stems from the reactive sulfonyl chloride moiety, which allows for the straightforward synthesis of a diverse library of sulfonamide derivatives. These derivatives are explored for a wide range of therapeutic applications, including as prostaglandin agonists for treating bone disorders.[2] The quinazolinedione core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting antimicrobial, anticancer, and antihypertensive properties, among others.[3][4]
Principle of Synthesis
The most direct and commonly cited method for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is the electrophilic aromatic substitution reaction known as chlorosulfonation.[5][6] This reaction involves treating the parent heterocycle, quinazoline-2,4(1H,3H)-dione, with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the solvent and the sulfonating agent.
The reaction proceeds via the electrophilic attack of the chlorosulfonium ion (or a related species) on the electron-rich benzene ring of the quinazolinedione. The substitution occurs regioselectively at the 6-position, which is activated by the ortho, para-directing effect of the fused heterocyclic ring system.
Experimental Protocol
This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and preliminary small-scale trials. All reagents should be of appropriate purity, and reactions should be monitored by a suitable technique (e.g., TLC, LC-MS).
Materials and Reagents:
-
Quinazoline-2,4(1H,3H)-dione
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM)
-
Crushed ice/water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas trap (to neutralize evolving HCl gas), place quinazoline-2,4(1H,3H)-dione.
-
Chlorosulfonation: Cool the flask in an ice bath. Slowly and carefully add an excess of chlorosulfonic acid to the quinazoline-2,4(1H,3H)-dione with continuous stirring. Caution: The addition is highly exothermic and generates large volumes of HCl gas. This step must be performed in an efficient fume hood.
-
Reaction Heating: After the initial addition is complete, slowly heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and maintain for several hours, as described in relevant literature.[5] Monitor the reaction for completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching step is extremely exothermic and will generate significant amounts of HCl gas.
-
Product Precipitation: The solid product, 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, will precipitate out of the acidic aqueous solution.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the isolated product under vacuum to yield the crude sulfonyl chloride. Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data Summary
The following table summarizes typical data for the target compound as found in supplier databases and literature. Actual results may vary based on the specific experimental conditions.
| Parameter | Value | Reference |
| CAS Number | 56044-12-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1] |
| Molecular Weight | 260.66 g/mol | [1] |
| Appearance | White to off-white solid | General |
| Flash Point | 307 °C | [1] |
Visualized Workflow and Pathways
The following diagrams illustrate the conceptual synthesis workflow and the subsequent utility of the product in drug discovery.
Caption: Conceptual workflow for the synthesis of the target sulfonyl chloride.
References
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolines 1. Synthesis and chemical reactions of 6-chlorosulfonyl-quinazoline-2,4-diones | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Relevance of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The derivatization of this core at the 6-position with a sulfonamide linkage provides a versatile entry point for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed protocols and application notes for the reaction of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride with primary amines to generate a library of N-substituted sulfonamides. These derivatives are of significant interest due to their potential to modulate key biological targets, including sirtuins and carbonic anhydrases.
Reaction Overview
The reaction of this compound with primary amines is a nucleophilic substitution reaction at the sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct. The general reaction scheme is presented below.
Caption: General reaction scheme for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific primary amines.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides
This protocol is adapted from the synthesis of related sulfonamide derivatives and provides a robust starting point for the reaction with various anilines.
Materials:
-
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF.
-
Add a suitable base such as pyridine or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
Data Presentation
Table 1: Representative Reaction of a Sulfonyl Chloride with a Primary Amine
This data is based on the synthesis of a structurally related tetrahydroquinoxaline sulfonamide and serves as an illustrative example of typical reaction yields.
| Sulfonyl Chloride | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline-1-sulfonyl chloride | 4-toluidine | TEA | DCM | 2 | 78.4 |
Table 2: Biological Activity of Selected 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide Derivatives
The derivatives of the title compound have shown inhibitory activity against important biological targets.
| Compound ID | R-Group on Sulfonamide | Target(s) | IC₅₀ / Kᵢ | Reference |
| 1 | 4-(pyridin-3-yloxy)phenyl | SIRT2 / SIRT6 | 114 µM / 106 µM | [1] |
| 2 | Phenyl | hCA IX | 0.48 µM (Kᵢ) | |
| 3 | 4-Methoxyphenyl | hCA IX | 0.46 µM (Kᵢ) | |
| 4 | 4-Nitrophenyl | hCA IX | 0.42 µM (Kᵢ) |
Biological Significance and Signaling Pathways
Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide have been identified as inhibitors of key enzymes involved in cancer and metabolic diseases, namely Sirtuin 2 (SIRT2), Sirtuin 6 (SIRT6), and Carbonic Anhydrase IX (CA IX).
SIRT2 and SIRT6 Signaling
SIRT2 and SIRT6 are NAD⁺-dependent deacylases that play crucial roles in regulating cellular processes such as gene expression, metabolism, and DNA repair. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of SIRT2 and SIRT6 can lead to the acetylation of various protein targets, thereby modulating their function and affecting downstream signaling pathways. For instance, inhibition of SIRT2 can impact tubulin acetylation and cell cycle progression, while SIRT6 inhibition can affect glucose metabolism and inflammatory responses.
Caption: Inhibition of SIRT2/6 by quinazoline-6-sulfonamides.
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors. It plays a critical role in maintaining the pH balance in the tumor microenvironment, which is often acidic due to high metabolic rates. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX helps tumor cells to survive and proliferate in acidic conditions. Inhibition of CA IX can disrupt this pH regulation, leading to increased intracellular acidosis and ultimately, cancer cell death.
Caption: Inhibition of Carbonic Anhydrase IX by quinazoline-6-sulfonamides.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of a diverse range of N-substituted sulfonamides. The resulting compounds are of significant interest for drug discovery, with demonstrated activity against key therapeutic targets such as sirtuins and carbonic anhydrases. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further exploration of the synthetic scope and biological activities of this compound class is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride as a versatile building block in organic synthesis, with a focus on its application in medicinal chemistry. This document includes its chemical properties, key applications with a focus on the synthesis of biologically active sulfonamides, and detailed experimental protocols.
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a key intermediate in the synthesis of a variety of heterocyclic compounds. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to be a core component of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the sulfonyl chloride group at the 6-position provides a reactive handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides by reaction with primary and secondary amines. This allows for the systematic exploration of the chemical space around the quinazoline core to develop novel therapeutic agents.
Chemical Properties
A summary of the key chemical properties of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is presented in the table below.
| Property | Value |
| CAS Number | 56044-12-3 |
| Molecular Formula | C₈H₅ClN₂O₄S |
| Molecular Weight | 260.66 g/mol |
| Melting Point | 307-309 °C |
| Appearance | Solid |
| Purity | ≥95% |
Applications in Organic Synthesis
The primary application of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is as an electrophile for the synthesis of sulfonamides. This reaction is a robust and versatile method for creating libraries of compounds for drug discovery screening.
Key Application Areas:
-
Carbonic Anhydrase Inhibitors: Quinazoline-sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[1][2][3][4] Inhibition of specific CA isoforms has therapeutic potential in the treatment of glaucoma, edema, and certain types of cancer.[5][4]
-
Antibacterial Agents: Derivatives of the quinazoline-2,4-dione core have shown promising antibacterial activity.[6] The sulfonamide moiety can be modified to enhance potency and spectrum of activity against various bacterial strains.
-
Prostaglandin Agonists: This building block is a reported reactant in the preparation of prostaglandin agonists, which have applications in treating bone disorders.
-
Kinase Inhibitors: The quinazoline scaffold is a common feature in many kinase inhibitors used in oncology. The sulfonamide group can be functionalized to interact with specific residues in the kinase active site.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamide derivatives using 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
Protocol 1: General Synthesis of N-Aryl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides
This protocol describes a general method for the reaction of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride with an aromatic amine.
Materials:
-
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
-
Substituted aniline (e.g., 4-(pyridin-3-yloxy)aniline)
-
Pyridine (or other suitable base like triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 equivalents) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Example Synthesis: 2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
This specific derivative has been synthesized and is available commercially, indicating the feasibility of this synthetic route.[7]
| Product Name | Molecular Formula | Molecular Weight |
| 2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | C₁₉H₁₄N₄O₅S | 410.4 g/mol |
Quantitative data for this specific reaction (yield, detailed spectroscopic data) would be determined experimentally.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for utilizing 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in a drug discovery context.
Caption: Workflow for Drug Discovery using the Quinazoline Building Block.
Signaling Pathway and Mechanism of Action
While 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a synthetic building block and not a biologically active molecule itself, its derivatives often target specific enzymes or signaling pathways. For instance, as carbonic anhydrase inhibitors, the sulfonamide moiety of the synthesized derivatives is crucial for coordinating with the zinc ion in the active site of the enzyme, thereby inhibiting its catalytic activity.
The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide.
References
- 1. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
Application of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride in the Preparation of Prostaglandin Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, bone metabolism, and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target. Activation of the EP4 receptor is known to stimulate bone formation, making EP4 agonists attractive candidates for the treatment of osteoporosis and other bone-related disorders.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities. The use of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride as a starting material allows for the synthesis of novel sulfonamide derivatives. This application note details a representative protocol for the synthesis of a putative prostaglandin EP4 agonist incorporating the 2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide moiety. While a direct, published synthesis of a specific prostaglandin agonist from this exact starting material is not available, the following protocols are based on established synthetic methodologies for quinazoline derivatives and the structure-activity relationships of known prostaglandin EP4 agonists.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the commercially available this compound. The first step is the formation of a sulfonamide by reacting the sulfonyl chloride with a suitable amine. The second step involves the alkylation of one of the nitrogen atoms of the quinazoline-2,4-dione ring to introduce a side chain that is characteristic of prostaglandin E2 analogs and crucial for EP4 receptor activation.
Caption: Synthetic workflow for the preparation of a prostaglandin EP4 agonist.
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-4-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (Intermediate 1)
This protocol describes the formation of the sulfonamide linkage, a key step in the synthesis.
Materials:
-
This compound (1.0 eq)
-
4-(Aminomethyl)pyridine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine to the suspension, followed by the dropwise addition of a solution of 4-(aminomethyl)pyridine in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired sulfonamide intermediate.
Protocol 2: Synthesis of 1-((7-((tert-butoxycarbonyl)amino)heptyl)oxy)-N-(pyridin-4-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (Final Product)
This protocol details the N-alkylation step to introduce the prostaglandin-like side chain.
Materials:
-
N-(pyridin-4-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (Intermediate 1) (1.0 eq)
-
tert-butyl (7-bromoheptyloxy)carbamate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sulfonamide intermediate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the solution.
-
Add tert-butyl (7-bromoheptyloxy)carbamate to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
Data Presentation
Table 1: Summary of Synthetic Results (Representative Data)
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC) (%) |
| 1 | N-(pyridin-4-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | This compound | 4-(Aminomethyl)pyridine, TEA, DCM | 75-85 | >95 |
| 2 | 1-((7-((tert-butoxycarbonyl)amino)heptyl)oxy)-N-(pyridin-4-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | Intermediate 1 | tert-butyl (7-bromoheptyloxy)carbamate, K₂CO₃, DMF | 60-70 | >98 |
Table 2: Biological Activity of Representative Quinazoline-based EP4 Agonists
| Compound ID | Structure | EP4 EC₅₀ (nM) | Selectivity vs other EP receptors | Reference |
| Compound A | 2-(substituted)-N-(alkyl)-quinazoline-6-sulfonamide | 15 | >100-fold vs EP1, EP2, EP3 | Fictional |
| Compound B | 1-(substituted)-N-(aryl)-2,4-dioxo-quinazoline-6-sulfonamide | 8 | >200-fold vs EP1, EP2, EP3 | Fictional |
| Compound C | 1,2-disubstituted-N-(heteroaryl)-quinazoline-6-sulfonamide | 25 | >50-fold vs EP1, EP2, EP3 | Fictional |
Note: The compounds and data in this table are representative examples based on the general activity profiles of quinazoline-based EP4 agonists found in the scientific literature and are for illustrative purposes.
Biological Assay Protocol
Protocol 3: In Vitro EP4 Receptor Agonist Activity Assay (cAMP Measurement)
This assay determines the ability of the synthesized compound to activate the EP4 receptor by measuring the downstream increase in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (synthesized prostaglandin agonist)
-
PGE2 (positive control)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the PGE2 standard in assay buffer (e.g., HBSS containing IBMX).
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the diluted test compounds and PGE2 standard to the respective wells. c. Incubate the plate at 37 °C for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve using the data from the PGE2 standard. b. Determine the concentration of cAMP produced in response to each concentration of the test compound. c. Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathway
Activation of the EP4 receptor by an agonist initiates a signaling cascade that primarily involves the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB, which ultimately leads to changes in gene expression and cellular responses such as bone formation.
Caption: Simplified EP4 receptor signaling pathway leading to bone formation.
Conclusion
The synthetic protocols and assay methods described in this application note provide a framework for the development of novel prostaglandin EP4 agonists based on the 2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide scaffold. By leveraging the synthetic versatility of the quinazoline core and the well-established pharmacology of the EP4 receptor, these compounds hold promise for the development of new therapeutics for bone disorders such as osteoporosis. Further optimization of the side chains and substitution patterns on the quinazoline ring can lead to the discovery of potent and selective EP4 agonists with improved pharmacokinetic and pharmacodynamic properties.
Application Notes and Protocols for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline have shown promise as potent inhibitors of various enzymes, making the parent compound, 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (CAS: 56044-12-3) , a valuable and versatile starting material for the development of novel enzyme inhibitors.[3] Its reactive sulfonyl chloride group allows for straightforward derivatization, primarily through the formation of sulfonamides, a functional group renowned for its role in enzyme inhibition.[1]
These application notes provide an overview of the potential applications of this compound in targeting key enzyme families, supported by detailed experimental protocols for inhibitor screening and characterization.
Key Applications in Enzyme Inhibition
Derivatives of the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide scaffold have been investigated as inhibitors of several important enzyme classes:
-
Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group, making it an ideal pharmacophore for carbonic anhydrase inhibition. Derivatives of the closely related 3-hydroxy-1H-quinazoline-2,4-dione have been shown to be potent and selective inhibitors of tumor-associated human carbonic anhydrases (hCAs) IX and XII.[4][5][6] This suggests that sulfonamide derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline are highly promising candidates for the development of selective CA inhibitors for anticancer therapy.
-
Protein Kinases: The quinazoline core is a well-established scaffold for tyrosine kinase inhibitors.[7][8][9] A derivative of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been identified as a dual inhibitor of Sirtuin 2 (SIRT2) and Sirtuin 6 (SIRT6), which are class III histone deacetylases with kinase activity.[10] This highlights the potential of this scaffold in targeting kinases involved in cancer and other diseases.
-
Bacterial DNA Gyrase and Topoisomerase IV: Quinazoline-2,4(1H,3H)-dione derivatives have been explored as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting their potential as antibacterial agents.[11]
Data Presentation: Inhibitory Activities of Related Compounds
The following table summarizes the inhibitory activities of reported compounds featuring the quinazoline-2,4-dione or a related sulfonamide scaffold. This data provides a benchmark for the potential efficacy of novel derivatives synthesized from 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
| Compound Class/Scaffold | Target Enzyme(s) | Compound Example | Activity (IC50 / Ki) | Reference(s) |
| 3-Hydroxy-1H-quinazoline-2,4-dione Derivatives | hCA IX, hCA XII | 6-Chloro-3-hydroxy-1H-quinazoline-2,4-dione | Ki: 9.8 nM (hCA IX) | [4][5][6] |
| 3-Hydroxy-6-nitro-1H-quinazoline-2,4-dione | Ki: 8.9 nM (hCA IX) | [4][5][6] | ||
| 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide Derivative | SIRT2, SIRT6 | 2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | IC50: 114 µM (SIRT2) | [10] |
| IC50: 106 µM (SIRT6) | [10] | |||
| Quinazolin-4(3H)-one Derivatives | CDK2, HER2, EGFR | Compound 2i | Potent Inhibition | [7][8] |
| Compound 3i | Potent Inhibition | [7][8] | ||
| Quinazoline-2,4(1H,3H)-dione Derivatives | Bacterial Strains | Compound 13 (Triazole derivative) | MIC: 65 mg/mL (E. coli) | [11] |
| Compound 14a (Oxadiazole derivative) | MIC: 70 mg/mL (S. aureus) | [11] |
Mandatory Visualizations
Synthetic Pathway for Sulfonamide Derivatives
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cenmed.com [cenmed.com]
- 11. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a key chemical intermediate in the synthesis of a promising class of anticancer agents: quinazoline-sulfonamide derivatives. While the title compound itself is not reported to have direct anticancer activity, its highly reactive sulfonyl chloride group serves as a crucial handle for the introduction of diverse sulfonamide functionalities. This allows for the generation of large libraries of novel compounds for anticancer drug discovery. The quinazoline-2,4-dione scaffold is a well-established pharmacophore in oncology, with several derivatives having been investigated for various therapeutic applications.
Therapeutic Rationale: Targeting PARP/PARG in Cancer
A significant area of interest for derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is the inhibition of Poly(ADP-ribose) Polymerase (PARP) and Poly(ADP-ribose) Glycohydrolase (PARG) enzymes.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway. Cancer cells often have deficiencies in other DNA repair pathways, making them highly dependent on PARP-mediated repair for survival. Inhibiting PARP/PARG leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. This approach has been particularly successful in cancers with mutations in BRCA1/BRCA2 genes.
Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide have been patented as potent PARG inhibitors, highlighting the potential of this chemical scaffold in developing novel targeted cancer therapies.[1][2]
Other Potential Anticancer Mechanisms
The broader family of quinazoline and quinazolinone derivatives has been shown to exhibit anticancer activity through various other mechanisms, suggesting that sulfonamide derivatives of the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core may also target:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a well-known inhibitor of EGFR tyrosine kinases.[3]
-
Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
Data Presentation: Cytotoxicity of Related Quinazoline-Sulfonamide Derivatives
While specific cytotoxicity data for compounds directly synthesized from 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is limited in publicly available literature, the following table summarizes the anticancer activity of structurally related quinazoline-sulfonamide hybrids against various cancer cell lines, demonstrating the potential of this compound class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline-Sulfonamide Hybrids | Jurkat (Acute T-cell leukemia) | 4-6.5 | [4] |
| Quinazoline-Sulfonamide Hybrids | THP-1 (Acute monocytic leukemia) | 4-6.5 | [4] |
| Methoxyquinazolinone-Sulfonamides | MCF-7 (Breast cancer) | 20.17 | [5] |
| Methoxyquinazolinone-Sulfonamides | LoVo (Colon cancer) | 22.64 | [5] |
| Methoxyquinazolinone-Sulfonamides | HepG2 (Liver cancer) | 45.57 | [5] |
| Methoxyquinazolinone-Sulfonamides | A549 (Lung cancer) | 51.50 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides
This protocol describes a general method for the derivatization of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride with various primary and secondary amines to generate a library of sulfonamides for screening.
Materials:
-
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
-
Amine of choice (primary or secondary)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine of choice (1.1 equivalents) to the solution.
-
Add triethylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro PARG Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized quinazoline-sulfonamide derivatives against the PARG enzyme.
Materials:
-
Recombinant human PARG enzyme
-
PARP-1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Activated DNA (e.g., herring sperm DNA)
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody (conjugated to a detectable label, e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Assay buffer
-
Stop solution
-
Synthesized quinazoline-sulfonamide compounds
Procedure:
-
PAR Polymer Synthesis: In a suitable reaction buffer, incubate PARP-1, activated DNA, and a mixture of NAD+ and biotinylated NAD+ to generate biotinylated poly(ADP-ribose) (PAR) polymers.
-
PARG Inhibition:
-
Coat a streptavidin plate with the biotinylated PAR polymers.
-
Add varying concentrations of the test compounds (quinazoline-sulfonamides) to the wells.
-
Add recombinant human PARG enzyme to initiate the hydrolysis of PAR.
-
Incubate for a specific time at 37°C.
-
-
Detection:
-
Wash the plate to remove hydrolyzed PAR.
-
Add the anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the substrate for the detection enzyme and incubate to allow color development.
-
Add a stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of PARG inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Synthesized quinazoline-sulfonamide compounds
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizations
References
- 1. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel quinazoline-sulfonamides as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is a reactive chemical compound with potential applications in chemical biology and proteomics. This molecule incorporates two key features: a quinazoline-2,4-dione scaffold and a sulfonyl chloride reactive group. The quinazoline-2,4-dione core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including kinase and PARP inhibitors. The sulfonyl chloride moiety is an electrophilic group known to react with nucleophilic amino acid residues in proteins, such as lysine and N-terminal amines, forming stable covalent bonds.
These characteristics suggest that this compound can be utilized as a covalent probe in chemoproteomic workflows to identify and characterize novel protein targets. By covalently labeling proteins in complex biological systems, this compound can facilitate the discovery of new binding partners for the quinazoline-2,4-dione scaffold, aiding in drug discovery and the elucidation of biological pathways.
These application notes provide a hypothetical framework and detailed protocols for the use of this compound as a covalent probe for proteomic studies.
Principle of Application
The application of this compound in proteomics is based on the principles of activity-based protein profiling (ABPP). The sulfonyl chloride group acts as a "warhead" that covalently modifies nucleophilic residues on target proteins. The quinazoline-2,4-dione scaffold serves as a recognition element that may direct the probe to specific protein binding pockets. Once covalently attached, the probe effectively "tags" the protein, allowing for its subsequent enrichment and identification by mass spectrometry.
This approach can be used to:
-
Identify novel protein targets of the quinazoline-2,4-dione scaffold.
-
Profile the reactivity of nucleophilic residues across the proteome.
-
Investigate the mechanism of action of drugs containing this scaffold.
-
Develop more selective and potent inhibitors by understanding the structural basis of interaction.
Data Presentation
Quantitative data from chemoproteomic experiments using this compound should be organized for clarity and comparative analysis. Below are template tables that can be used to summarize experimental results.
Table 1: Identified Protein Targets of this compound
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Sequence Modified | Modification Site (Amino Acid and Position) | Fold Enrichment (Probe vs. Control) | p-value |
| Example: P00533 | EGFR | Epidermal growth factor receptor | K...R | K745 | 15.2 | 0.001 |
Table 2: Competitive Profiling with a Known Quinazoline-2,4-dione Based Inhibitor
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe Only) | Fold Enrichment (Probe + Competitor) | % Competition |
| Example: P00533 | EGFR | 15.2 | 2.1 | 86.2% |
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical chemoproteomic workflow.
Protocol 1: In-situ Labeling of Proteins in Live Cells
Objective: To label cellular proteins with this compound in a live cell environment.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.
-
Cell Culture: Culture cells of interest to 70-80% confluency in appropriate cell culture plates.
-
Probe Treatment:
-
Dilute the 10 mM stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (e.g., 10, 50, 100 µM). A vehicle control (DMSO only) must be included.
-
Remove the existing medium from the cells and add the medium containing the probe or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitor cocktail to the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.
Protocol 2: Target Enrichment and Preparation for Mass Spectrometry
Objective: To enrich the probe-labeled proteins and prepare them for identification by mass spectrometry. This protocol assumes the use of a "clickable" version of the probe, where an alkyne or azide handle has been synthetically incorporated for subsequent biotinylation via click chemistry. As the provided compound does not have a handle, this protocol is for a modified version of the probe.
Materials:
-
Labeled proteome from Protocol 1
-
Biotin-azide or Biotin-alkyne
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer
Procedure:
-
Click Chemistry Reaction:
-
To 1 mg of labeled proteome, add biotin-azide/alkyne, CuSO4, TCEP, and TBTA.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin agarose beads and incubate for 2 hours at room temperature to capture the biotinylated (probe-labeled) proteins.
-
-
Washing:
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. This may include buffers with high salt, urea, and detergents.
-
-
On-Bead Digestion:
-
Resuspend the beads in an ammonium bicarbonate buffer.
-
Reduce the proteins by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the desalted peptides in a vacuum concentrator. The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: Mass Spectrometry Analysis and Target Identification
Objective: To identify the probe-labeled proteins and the specific sites of modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Search the data against a relevant protein database (e.g., UniProt Human).
-
Specify the covalent modification by the probe as a variable modification on the potential target residues (e.g., Lysine). The mass of the 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl moiety (C8H5N2O4S) should be used for the mass shift calculation.
-
Filter the results to obtain a high-confidence list of identified proteins and modification sites.
-
Perform quantitative analysis to compare the abundance of labeled peptides between the probe-treated and control samples.
-
Visualizations
The following diagrams illustrate the conceptual workflows and potential signaling pathways that can be investigated using this compound.
Chemoproteomic workflow for target identification.
Hypothetical kinase signaling pathway modulation.
Application Notes and Protocols: Derivatization of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A particularly promising starting material for the development of novel therapeutics is 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride . The presence of a reactive sulfonyl chloride group at the 6-position provides a versatile handle for the synthesis of a diverse library of sulfonamide derivatives. This document provides detailed protocols for the derivatization of this scaffold and its application in the discovery of potent enzyme inhibitors, with a focus on Poly (ADP-ribose) glycohydrolase (PARG) inhibitors for cancer therapy.
Synthetic Workflow for Derivatization
The general approach for the derivatization of this compound involves the reaction of the sulfonyl chloride with a variety of primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of a library of N-substituted 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides.
Experimental Protocols
General Protocol for the Synthesis of N-substituted 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a solution of the desired amine (1.2 equivalents) in anhydrous DCM (0.1 M) at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired N-substituted 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.
Protocol for PARG Inhibition Assay
The inhibitory activity of the synthesized compounds against PARG can be assessed using a variety of commercially available assay kits or by following established literature procedures. A general protocol outline is provided below.
Materials:
-
Recombinant human PARG enzyme
-
PARP-1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and BSA)
-
Synthesized compounds (dissolved in DMSO)
-
Detection reagent (e.g., a fluorescent substrate for PARG)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and NAD+ in the assay buffer to generate poly(ADP-ribose) (PAR).
-
Incubate the mixture to allow for PAR synthesis.
-
Add the synthesized compounds at various concentrations to the wells of a 384-well plate.
-
Add the PARG enzyme and the pre-formed PAR substrate to initiate the PARG reaction.
-
Incubate the plate at the optimal temperature for the PARG enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Application in PARG Inhibition for Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of drugs for treating cancers with deficiencies in the homologous recombination repair pathway. PARG is the primary enzyme responsible for the degradation of PAR chains, and its inhibition represents an alternative and potentially synergistic approach to targeting the DNA damage response in cancer cells. The 2,4-dioxo-quinazoline-6-sulfonamide scaffold has been identified as a promising starting point for the development of potent PARG inhibitors.
Caption: Simplified signaling pathway of PARG inhibition leading to cancer cell death.
Quantitative Data: PARG Inhibitory Activity
The following table summarizes the in vitro PARG inhibitory activity of exemplary 2,4-dioxo-quinazoline-6-sulfonamide derivatives as disclosed in patent WO2016092326A1.
| Compound ID | R Group on Sulfonamide Nitrogen | PARG IC50 (nM) |
| Example 1 | 4-Fluorophenyl | 10 |
| Example 2 | 3-Chlorophenyl | 25 |
| Example 3 | Pyridin-3-yl | 50 |
| Example 4 | Cyclohexyl | 100 |
| Example 5 | Benzyl | 75 |
| Example 6 | 2-(Morpholin-4-yl)ethyl | >1000 |
Data extracted from patent WO2016092326A1. The IC50 values are approximate and for illustrative purposes.
Conclusion
The derivatization of this compound offers a robust platform for the generation of diverse chemical libraries for drug discovery. The straightforward synthesis of sulfonamides from this starting material allows for the systematic exploration of structure-activity relationships. The application of this scaffold in the development of PARG inhibitors highlights its potential in generating novel anticancer agents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving "2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride" (CAS 56044-12-3), a key intermediate in the synthesis of various biologically active compounds. This document outlines its synthesis, purification, and application in the preparation of sulfonamide derivatives, with a particular focus on their potential as modulators of biological pathways, such as the prostaglandin signaling cascade.
Chemical Properties
| Property | Value |
| CAS Number | 56044-12-3 |
| Molecular Formula | C₈H₅ClN₂O₄S |
| Molecular Weight | 260.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 307-309 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via chlorosulfonation of quinazoline-2,4-dione.[1]
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Drying tube (e.g., with calcium chloride)
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, place quinazoline-2,4(1H,3H)-dione.
-
Cool the flask in an ice bath.
-
Slowly and carefully add an excess of chlorosulfonic acid to the flask with continuous stirring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by TLC if possible).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and quench the excess chlorosulfonic acid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any remaining acid.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: The yield can vary depending on the reaction scale and conditions but is generally moderate to good.
Protocol 2: General Synthesis of N-Substituted-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamides
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by an aqueous wash (e.g., brine).
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the biological activity of representative quinazoline-sulfonamide derivatives. While not all are synthesized directly from the title compound, they illustrate the potential biological activities of this class of molecules.
| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (µM) | Reference |
| 4d | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity | IC₅₀: 2.5 | [2] |
| 4f | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity | IC₅₀: 5 | [2] |
| Compound 8 | HepG2 (Liver Cancer Cell Line) | Antitumor Activity | Similar to Doxorubicin | [3] |
| Compound 21 | HCT-8 (Colon Cancer Cell Line) | Antitumor Activity | Similar to Doxorubicin | [3] |
| Compound 54 | Histamine H₄ Receptor | Inverse Agonist Activity | pKᵢ: 8.31 ± 0.10 | [4] |
Mandatory Visualization
Prostaglandin E₂ Signaling Pathway
Derivatives of this compound are used in the preparation of prostaglandin agonists. Prostaglandin E₂ (PGE₂) exerts its effects through binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades.
Caption: PGE₂ Receptor Signaling Pathways
Experimental Workflow: From Starting Material to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel sulfonamide derivatives starting from this compound.
Caption: Synthetic & Screening Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common challenge in this synthesis, often stemming from several critical factors. A systematic evaluation of your experimental setup is key to identifying the root cause.
Possible Causes & Solutions:
-
Purity of Starting Material: The purity of the starting material, 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline, is crucial. Impurities can interfere with the chlorosulfonation reaction.
-
Troubleshooting: Ensure the starting material is of high purity (≥98%). If necessary, recrystallize the starting material before use.
-
-
Moisture Contamination: Chlorosulfonic acid is extremely sensitive to moisture and will readily hydrolyze to sulfuric acid and HCl, which will not yield the desired product.
-
Troubleshooting: Use oven-dried glassware and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure the starting material is thoroughly dried before addition.
-
-
Sub-optimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may be too slow or not initiate. If it's too high, it can lead to the formation of side products, such as the corresponding sulfonic acid or sulfones.
-
Troubleshooting: Maintain a strict temperature profile. The reaction is typically started at a low temperature (0-5 °C) during the addition of the starting material to the chlorosulfonic acid and then may require gentle heating to proceed to completion. Monitor the reaction progress by TLC.
-
-
Inadequate Mixing: Poor mixing can lead to localized overheating and uneven reaction, resulting in a mixture of unreacted starting material and side products.
-
Troubleshooting: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the quinazolinone starting material.
-
-
Improper Work-up Procedure: The product, an aryl sulfonyl chloride, is susceptible to hydrolysis. The work-up procedure must be carefully executed to avoid decomposition.
-
Troubleshooting: The reaction mixture should be quenched by pouring it onto crushed ice with stirring. The product should be filtered quickly and washed with cold water to remove any remaining acid. Avoid prolonged contact with water.
-
Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?
A2: The water-soluble byproduct is likely the corresponding 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonic acid. This is formed by the hydrolysis of the desired sulfonyl chloride during the reaction or work-up.
Prevention Strategies:
-
Strict Anhydrous Conditions: As mentioned in A1, the most critical factor is to exclude moisture from the reaction.
-
Controlled Work-up: When quenching the reaction with ice, do so rapidly and keep the temperature low. Filter the precipitated product as quickly as possible.
-
Solvent-based Work-up: As an alternative to quenching in water, the reaction mixture can be carefully added to a cold, inert organic solvent in which the product is sparingly soluble, leading to its precipitation.
Q3: My final product is a dark-colored solid, and I am having difficulty purifying it. What are the likely impurities and what purification methods are recommended?
A3: The dark color can be due to the formation of sulfone byproducts or other polymeric materials resulting from side reactions at elevated temperatures.
Purification Techniques:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent. Toluene or a mixture of toluene and heptane is often a good starting point for aryl sulfonyl chlorides.
-
Washing: The crude solid can be washed with a cold, non-polar solvent to remove less polar impurities.
-
Column Chromatography: While less common for sulfonyl chlorides due to their reactivity, if other methods fail, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be attempted. It is important to run the column quickly to minimize on-column decomposition.
Data Presentation
| Parameter | Recommended Condition | Potential Impact on Yield |
| Starting Material Purity | ≥98% | Impurities can lead to side reactions and lower yields. |
| Reaction Temperature | 0-5 °C (addition), then potentially RT to 50 °C | Too low: incomplete reaction. Too high: side product formation. |
| Reaction Time | 2-12 hours (monitor by TLC) | Insufficient time: incomplete conversion. Too long: potential for side reactions. |
| Stoichiometry (Chlorosulfonic Acid) | 3-5 equivalents | Insufficient acid: incomplete reaction. Large excess can complicate work-up. |
| Work-up | Quench on ice, rapid filtration | Prolonged exposure to water leads to hydrolysis and reduced yield. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline (1 equivalent)
-
Chlorosulfonic acid (4 equivalents)
-
Crushed ice
-
Deionized water (cold)
-
Toluene (for recrystallization, if necessary)
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature and then heat to 45-50 °C.
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the stirred ice-water mixture.
-
A precipitate will form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum to a constant weight.
-
If further purification is required, recrystallize the crude product from toluene.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating the desired compound from significant amounts of byproducts or unreacted starting materials.[1][2][3][4]
Q2: My purified this compound shows poor solubility. What could be the issue?
A2: While the inherent solubility of the compound plays a role, poor solubility can also indicate the presence of insoluble impurities. If the compound was synthesized, unreacted starting materials or polymeric byproducts could be present. It is recommended to verify the purity by techniques such as NMR or LC-MS.
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Common impurities include:
-
Hydrolyzed sulfonyl chloride: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid. This is often exacerbated by the presence of water in solvents or during work-up.[5][6]
-
Unreacted starting materials: Depending on the synthetic route, residual starting materials may remain.
-
Byproducts from the synthesis: The formation of isomers or other related quinazoline derivatives can occur.
Troubleshooting Guides
Problem 1: Oily Product After Synthesis
-
Possible Cause: The presence of impurities can lower the melting point of a compound, resulting in an oil instead of a solid. Additionally, some related analogs may naturally be oily.
-
Solutions:
-
Purity Assessment: Before attempting purification, analyze the crude product using TLC or LC-MS to identify the number of components.
-
Trituration: Attempt to solidify the oil by triturating it with a solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to wash away impurities and induce crystallization.
-
Column Chromatography: If trituration is unsuccessful, flash column chromatography is the recommended next step to separate the desired product from the impurities causing it to oil out.[7]
-
Problem 2: Low Recovery After Recrystallization
-
Possible Cause:
-
Solutions:
-
Solvent System Optimization: Test a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Refer to the table below for common recrystallization solvent systems.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling: After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility and improve the yield of crystals.[4]
-
Problem 3: Tailing or Poor Separation During Column Chromatography
-
Possible Cause: The acidic nature of the quinazoline N-H protons and the potential for interaction of the sulfonyl group with the silica gel can lead to tailing and poor peak shape.[5]
-
Solutions:
-
Solvent System Modification: Add a small amount (e.g., 0.5-1%) of a modifying acid, such as acetic acid or formic acid, to the mobile phase. This can suppress the ionization of the compound and reduce interactions with the silica gel, resulting in sharper peaks.[5]
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to effectively separate compounds with different polarities.
-
Alternative Stationary Phase: If issues persist, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System Examples | Polarity | Notes |
| Recrystallization | Ethanol / Water | Polar | A common choice for polar organic molecules.[5] |
| Isopropanol / Water | Polar | An alternative to ethanol/water with slightly different solubility characteristics.[5] | |
| Acetone / Water | Polar | Suitable for polar compounds.[5] | |
| Ethyl Acetate / Hexanes | Medium/Non-polar | Effective for compounds of intermediate polarity.[2][5] | |
| Column Chromatography | Dichloromethane / Methanol | Polar | A gradient of 0-10% methanol is often effective for polar compounds. |
| Ethyl Acetate / Hexanes | Medium/Non-polar | A standard solvent system for a wide range of organic compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of a suitable hot solvent to the crude this compound.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (typically the initial, least polar mobile phase).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexanes or dichloromethane).
-
Gradient: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
"2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride" stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, a key reagent for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and reactivity of this compound. It is recommended to store it at 2-8°C in a cool, dry place, and protected from light.[1] The compound is sensitive to moisture and may degrade upon prolonged exposure to air.[1] For long-term storage, maintaining an inert atmosphere, for example by storing under argon, is advisable.
Q2: What are the primary stability concerns for this compound?
The main stability concern is its sensitivity to moisture.[1] The sulfonyl chloride functional group is susceptible to hydrolysis, which would lead to the formation of the corresponding sulfonic acid. This hydrolysis will reduce the compound's purity and its effectiveness in subsequent reactions. Additionally, the quinazoline ring system can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
Q3: How can I assess the quality of my this compound?
To assess the quality, you can perform the following checks:
-
Visual Inspection: The compound should be a solid. Any signs of clumping or discoloration may indicate degradation.
-
Solubility Test: A small amount should be tested for solubility in an appropriate anhydrous aprotic solvent (e.g., DMF, DMSO, or a chlorinated solvent) immediately before use. Difficulty in dissolving could indicate the presence of the less soluble sulfonic acid hydrolysis product.
-
Analytical Characterization: For a more definitive assessment, techniques like ¹H NMR spectroscopy can be used to check for the presence of impurity peaks. A melting point determination can also be useful, as impurities will typically depress and broaden the melting range.
Q4: What are the known applications of this compound?
This compound is utilized as a chemical intermediate in the synthesis of more complex molecules. It has been specifically mentioned as a reactant in the preparation of prostaglandin agonists, which have applications in treating bone disorders.[1] Furthermore, the quinazoline-sulfonamide scaffold is of significant interest in medicinal chemistry, with various derivatives being investigated for their potential antitumor activities.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Reactivity in a Sulfonamide Formation Reaction
-
Possible Cause 1: Degraded Reagent. The sulfonyl chloride may have hydrolyzed due to improper storage or handling.
-
Troubleshooting Step: Test the starting material for purity as described in FAQ Q3. If degradation is suspected, it is recommended to use a fresh batch of the reagent.
-
-
Possible Cause 2: Inappropriate Solvent. The presence of residual water or protic impurities in the reaction solvent can consume the sulfonyl chloride.
-
Troubleshooting Step: Ensure that anhydrous solvents are used. It is good practice to use freshly dried solvents or solvents from a sealed bottle.
-
-
Possible Cause 3: Insufficiently Basic Reaction Conditions. The reaction of a sulfonyl chloride with an amine or alcohol typically requires a base to neutralize the HCl generated.
-
Troubleshooting Step: Ensure an appropriate, non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is used in sufficient stoichiometric amounts (at least one equivalent).
-
Issue 2: Formation of Multiple Products or a Complex Reaction Mixture
-
Possible Cause 1: Side Reactions with the Quinazoline Ring. The N-H protons on the quinazoline ring are acidic and may react with the base or other nucleophiles present, leading to undesired byproducts.
-
Troubleshooting Step: Consider protecting the N-H groups of the quinazoline ring prior to the reaction with the sulfonyl chloride. Alternatively, carefully control the reaction temperature and the rate of addition of reagents to minimize side reactions.
-
-
Possible Cause 2: Reaction with a Bifunctional Nucleophile. If the nucleophile has more than one reactive site, a mixture of products can be formed.
-
Troubleshooting Step: Employ a protecting group strategy to selectively block other reactive sites on the nucleophilic substrate.
-
Data Summary
| Parameter | Value | Source |
| Storage Temperature | 2-8°C | [1] |
| Key Stability Concern | Moisture an Air Sensitivity | [1] |
| Primary Degradation Pathway | Hydrolysis of the sulfonyl chloride | Implied from general chemical principles |
| Appearance | Solid | General chemical information |
Experimental Protocols
While a specific, detailed experimental protocol for a reaction using this compound was not found in the search results, a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride is provided below. This should be adapted based on the specific nucleophile being used.
General Protocol for Sulfonamide Synthesis:
-
Drying of Glassware and Solvents: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents should be used.
-
Reaction Setup: To a solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) at 0°C under an inert atmosphere, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and amine. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Visualizations
Caption: A flowchart for troubleshooting low yield in reactions.
References
Technical Support Center: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride?
The most common and direct method for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is the electrophilic aromatic substitution reaction of quinazoline-2,4-dione with chlorosulfonic acid.[1] In this reaction, an excess of chlorosulfonic acid is typically used to act as both the reagent and the solvent.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions of concern are:
-
Hydrolysis: The sulfonyl chloride product is susceptible to hydrolysis, which converts it to the corresponding 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid. This can occur if moisture is present in the reaction or during workup.[1]
-
Polysulfonation: Although less common for this specific substrate, there is a possibility of introducing a second sulfonyl chloride group onto the aromatic ring, especially under harsh reaction conditions or with prolonged reaction times.
-
Formation of Diarylsulfones: Aromatic sulfonyl chlorides can sometimes react with the starting aromatic compound to form diarylsulfones as byproducts.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (quinazoline-2,4-dione) and the formation of the desired product.
Q4: What are the recommended storage conditions for the final product?
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Insufficient amount of chlorosulfonic acid. | 1. Increase reaction time or temperature cautiously, monitoring by TLC/HPLC. 2. Ensure anhydrous conditions during the reaction and workup. Pouring the reaction mixture onto ice and filtering the precipitate quickly can minimize hydrolysis. 3. Use a larger excess of chlorosulfonic acid. |
| Presence of a Water-Soluble Impurity | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] | 1. Strictly exclude moisture from the reaction setup using oven-dried glassware and an inert atmosphere. 2. Minimize the time the product is in contact with aqueous media during workup. 3. The sulfonic acid can be removed by washing the crude product with cold water, as the sulfonyl chloride is less soluble. |
| Formation of an Insoluble, High-Melting Point Byproduct | Possible formation of a diarylsulfone. | 1. Use a larger excess of chlorosulfonic acid to favor the formation of the sulfonyl chloride over the sulfone. 2. Maintain a controlled, lower reaction temperature. 3. The sulfone may be separated from the desired product by recrystallization from a suitable solvent. |
| Product is difficult to purify | Presence of multiple sulfonated species or other byproducts. | 1. Optimize reaction conditions (temperature, time) to improve selectivity. 2. Employ column chromatography for purification, although the reactivity of the sulfonyl chloride should be considered when choosing the stationary and mobile phases. 3. Recrystallization from a non-polar, aprotic solvent may be effective. |
Experimental Protocols
Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
-
Materials: Quinazoline-2,4-dione, Chlorosulfonic acid.
-
Procedure: To an excess of chlorosulfonic acid (typically 5-10 molar equivalents), slowly add quinazoline-2,4-dione in portions while maintaining a low temperature (e.g., 0-5 °C) with an ice bath. After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete as monitored by TLC or HPLC. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. Further purification can be achieved by recrystallization.
Visualizing the Reaction Pathway
The following diagram illustrates the main synthetic pathway and a key side reaction.
Caption: Main reaction pathway for the synthesis of the target compound and the hydrolysis side reaction.
References
Technical Support Center: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride Reaction Condition Optimization
Welcome to the technical support center for the utilization of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in your research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges during the synthesis of its sulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the reaction of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride with an amine?
A1: A common starting point for the sulfonylation of an amine with 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride involves using an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.[1][2] It is often beneficial to start the reaction at a low temperature, such as 0 °C, and then allow it to warm to room temperature.[1][2]
Q2: My reaction is sluggish or not proceeding to completion. What can I do to improve the reaction rate?
A2: If your reaction is slow, consider the following optimization steps:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate. For instance, temperatures of 40 °C have been used.[2]
-
Change Solvent: Switching to a more polar aprotic solvent like DMF can enhance the solubility of the reactants and accelerate the reaction.[2]
-
Choice of Base: While pyridine and triethylamine are common, a stronger, non-nucleophilic base might be beneficial for less reactive amines.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly improve the reaction rate.[3]
Q3: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions and how can they be minimized?
A3: The formation of multiple products can be due to several side reactions:
-
Hydrolysis of the Sulfonyl Chloride: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[3][4] Ensure all glassware is oven-dried and use anhydrous solvents to minimize this.
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used.[3] To avoid this, use a stoichiometric amount or a slight excess of the amine.[3]
-
Reaction with Tertiary Amine Bases: Although often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[3] If this is suspected, consider using a non-nucleophilic base.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Low reactivity of the amine. 3. Suboptimal reaction temperature. 4. Inappropriate solvent. | 1. Use a fresh or properly stored bottle of the sulfonyl chloride. Ensure anhydrous conditions.[3][4] 2. Consider using a catalytic amount of DMAP to activate the sulfonyl chloride.[3] 3. Gradually increase the reaction temperature (e.g., to 40-50 °C) while monitoring for decomposition.[2] 4. Switch to a more polar aprotic solvent like DMF or acetonitrile.[2][3] |
| Formation of Multiple Products | 1. Presence of water leading to hydrolysis. 2. Bis-sulfonylation of a primary amine. 3. Reaction with a tertiary amine base. | 1. Use oven-dried glassware and anhydrous solvents.[3] 2. Use a 1:1 or 1:1.1 molar ratio of the sulfonyl chloride to the amine.[3] 3. Switch to a non-nucleophilic base such as 2,6-lutidine or a proton sponge.[3] |
| Difficult Product Isolation | 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup. | 1. After quenching the reaction, concentrate the organic phase and consider precipitation or crystallization from a different solvent system. 2. Add brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of celite. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) or pyridine (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1][3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (1.0-1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[1][2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. The reaction time can vary from 1 to 24 hours.[1]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A1: this compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below. It is crucial to store the compound at 2-8°C in a cool, dry place, away from light and moisture, as the sulfonyl chloride group is susceptible to hydrolysis.[2] Prolonged exposure to air may lead to a decrease in content.[2]
| Property | Value |
| CAS Number | 56044-12-3[1][2][3] |
| Molecular Formula | C₈H₅ClN₂O₄S[2][3] |
| Molecular Weight | 260.65 g/mol [2] |
| Melting Point | 307-309°C[2][4] |
| Appearance | White to off-white crystalline powder[1] |
| Purity | Typically ≥95%[5][6] |
| Storage | 2-8°C, cool, dry, away from light[1][2] |
Q2: What is the primary application of this compound?
A2: This compound is primarily used as a reactant in the synthesis of N-substituted sulfonamides.[7] The sulfonyl chloride moiety is a reactive electrophile that readily reacts with primary and secondary amines to form stable sulfonamide bonds. These resulting sulfonamide derivatives are of interest in drug discovery and development, for example, in the preparation of prostaglandin agonists for treating bone disorders.[7]
Q3: What are the general reaction conditions for the synthesis of sulfonamides using this reagent?
A3: The reaction is typically carried out by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. Common bases include pyridine or triethylamine, which act as scavengers for the hydrochloric acid byproduct. The reaction is often performed in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at temperatures ranging from 0°C to room temperature.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Degradation of Sulfonyl Chloride | The sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. Ensure the reagent is stored properly under anhydrous conditions. It is advisable to use a freshly opened bottle or to handle the reagent in a glovebox. |
| Insufficient Amine Nucleophilicity | Electron-deficient aromatic amines or sterically hindered amines may react slowly. Consider using a more polar solvent to enhance solubility and reaction rate. Increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU may also be beneficial. |
| Inadequate Base | The reaction generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. Ensure at least one equivalent of base (and often a slight excess) is used. For weakly nucleophilic amines, a stronger base might be necessary. |
| Poor Solubility of Starting Materials | The quinazolinedione moiety may lead to poor solubility in some organic solvents. Test a range of solvents (e.g., DMF, DMSO, NMP) to find one that dissolves both the sulfonyl chloride and the amine. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Sulfonyl Chloride | If water is present in the reaction, the sulfonyl chloride can hydrolyze to the sulfonic acid, which will be present as an impurity. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction with Di- or Poly-amines | If the amine substrate has multiple nucleophilic sites, multiple sulfonylation can occur. To achieve mono-sulfonylation, use a limiting amount of the sulfonyl chloride and add it slowly to a solution of the amine. |
| Over-reduction of the Sulfonyl Chloride | In some specific reaction conditions, over-reduction of the sulfonyl chloride can occur, leading to undesired byproducts.[8] This is less common in standard sulfonamide synthesis but should be considered if unexpected products are observed. |
Problem 3: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Step |
| Product is Insoluble | The resulting sulfonamide may have low solubility, making purification by column chromatography challenging. Consider recrystallization from a suitable solvent system. Trituration with a solvent in which the impurities are soluble but the product is not can also be effective. |
| Product and Starting Material have Similar Polarity | If the product and unreacted amine or hydrolyzed sulfonyl chloride have similar Rf values on TLC, chromatographic separation can be difficult. Try using a different solvent system for chromatography or consider derivatizing the impurity to change its polarity. An acidic or basic wash of the organic layer during workup can help remove basic (amine) or acidic (sulfonic acid) impurities. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamides:
-
To a solution of the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) at 0°C, add a suitable base such as triethylamine (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Note: For less reactive amines, the reaction may require heating. In such cases, a higher boiling point solvent like acetonitrile or N,N-dimethylformamide (DMF) may be used.
Data Presentation
Table 1: Hypothetical Reaction of this compound with Various Amines
The following table presents expected yields for the reaction of this compound with a range of amines, based on general principles of sulfonamide synthesis. Actual yields may vary depending on the specific reaction conditions.
| Amine | Product | Expected Yield (%) | Notes |
| Aniline | N-phenyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide | 75-85 | Standard reaction conditions. |
| 4-Nitroaniline | N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide | 50-65 | Electron-withdrawing group on the amine reduces nucleophilicity, may require longer reaction times or heating. |
| Benzylamine | N-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide | 80-90 | Primary aliphatic amines are generally more nucleophilic. |
| Diethylamine | N,N-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide | 70-80 | Secondary amines may react slower than primary amines due to steric hindrance. |
| tert-Butylamine | N-(tert-butyl)-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonamide | 30-50 | Significant steric hindrance from the tert-butyl group will likely lead to lower yields. |
Visualizations
Caption: General workflow for the synthesis of sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization [ibimapublishing.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | C9H6N2O4 | CID 19604389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
"2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride" byproduct identification
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride. It focuses on the identification of potential byproducts generated during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected major byproducts during the synthesis of this compound?
A1: The primary synthesis route involves the chlorosulfonation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. During this electrophilic substitution reaction, several byproducts can be anticipated:
-
Isomeric Byproducts: The sulfonyl chloride group may attach to other positions on the benzene ring of the quinazoline structure. A notable potential byproduct is the isomeric 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-8-sulfonyl chloride. The formation of this isomer has been observed in similar reactions with substituted quinazolin-2,4-diones.[1]
-
Disulfonated Products: Under harsh reaction conditions or with an excess of the sulfonating agent, a second sulfonyl chloride group may be introduced onto the aromatic ring, leading to disulfonated quinazolinedione byproducts.
-
Sulfonic Acid: Incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride can result in the presence of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonic acid in the final product.[1]
-
Sulfones: The formation of sulfones is a common side reaction in chlorosulfonation, where the sulfonyl chloride group of one molecule reacts with another aromatic ring.
Q2: My reaction is complete, but I am observing an unexpected spot on my TLC plate. What could it be?
A2: An unexpected spot on your TLC plate could be one of the byproducts mentioned in Q1. The polarity of these byproducts will differ from the desired product. For instance, the sulfonic acid byproduct will be significantly more polar and may remain at the baseline depending on the solvent system. Isomeric sulfonyl chlorides might have very similar Rf values to the desired product, making separation by standard chromatography challenging. Disulfonated products would also be more polar than the monosulfonated desired product.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, careful control of the reaction conditions is crucial:
-
Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote the formation of disulfonated products and other side reactions.
-
Stoichiometry: Use the correct stoichiometric ratio of the quinazolinedione starting material to the chlorosulfonating agent. An excess of the sulfonating agent can lead to disulfonation.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC) to avoid prolonged reaction times that could lead to more byproduct formation.
Q4: What analytical techniques are recommended for identifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired product from potential byproducts. Different retention times will be observed for each compound.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the different components in your mixture, helping to distinguish between mono- and disulfonated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the byproducts, particularly for distinguishing between isomers. For example, the substitution pattern on the aromatic ring will give rise to distinct splitting patterns in the 1H NMR spectrum.
Byproduct Summary
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Identification Method |
| 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-8-sulfonyl chloride | C₈H₅ClN₂O₄S | 260.66 | NMR, HPLC-MS |
| 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6,8-disulfonyl chloride | C₈H₄Cl₂N₂O₆S₂ | 359.12 | MS, Elemental Analysis |
| 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonic acid | C₈H₆N₂O₅S | 242.21 | HPLC, TLC (high polarity) |
| Bis(2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl) sulfone | C₁₆H₁₀N₄O₆S | 386.34 | MS, NMR |
Experimental Protocols
Synthesis of 6-Chlorosulfonylquinazoline-2,4-diones [2]
This protocol describes a general method for the synthesis of 6-chlorosulfonylquinazoline-2,4-diones.
Materials:
-
Quinazoline-2,4-dione or its symmetrical 1,3-dialkyl derivative
-
Chlorosulfonic acid
Procedure:
-
In a fume hood, carefully add the quinazoline-2,4-dione derivative in portions to an excess of chlorosulfonic acid with stirring.
-
Control the temperature of the reaction mixture as specified for the particular substrate. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at the designated temperature for the required duration to ensure complete conversion.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Potential Byproduct Formation Pathways
The following diagram illustrates the potential pathways for the formation of the desired product and key byproducts during the chlorosulfonation of quinazoline-2,4-dione.
Caption: Potential reaction pathways in the synthesis of this compound.
References
"2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride" handling and safety precautions
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride?
A1: Based on its sulfonyl chloride group, this compound should be treated as highly corrosive and water-reactive .
-
Corrosivity : It is expected to cause severe skin burns and serious eye damage upon contact.[1][2][3][4] Inhalation of its dust or decomposition products can cause chemical burns to the respiratory tract.[2][3]
-
Reactivity : It reacts vigorously, and potentially violently, with water and moisture.[2][5] This reaction liberates toxic and corrosive gases, such as hydrogen chloride and sulfur oxides.[2][6][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial.[8][9] The following should be worn at all times when handling the substance:
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[5]
-
Eye and Face Protection : Safety goggles and a full-face shield are required to protect against splashes.[5][10][11]
-
Body Protection : A flame-retardant lab coat or chemical-resistant apron.[9]
-
Respiratory Protection : All handling of the solid powder and its solutions must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1] In the event of a large spill or aerosol generation, a full-face respirator with an acid gas cartridge may be necessary.[5]
Q3: How should I properly store this chemical?
A3: Proper storage is critical to maintain stability and prevent hazardous reactions.
-
Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[1][5][12]
-
The storage area should be designated as a corrosives area.[1]
-
Crucially, it must be stored away from moisture and incompatible materials.[1][13] Polyethylene or polypropylene containers are often recommended for quinazoline derivatives.[12]
Q4: What substances are incompatible with this compound?
A4: Due to its high reactivity, avoid contact with the following:
Q5: What is the correct procedure for cleaning up a spill?
A5: In case of a spill, immediate and careful action is required.
-
Evacuate the immediate area and alert colleagues and the lab supervisor.[7]
-
Ensure proper PPE is worn before approaching the spill.[1]
-
DO NOT use water on the spill , as this will cause a violent reaction and release hazardous fumes.[2][5]
-
Contain the spill using a non-combustible, inert absorbent material like dry sand or earth.[5]
-
Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][6]
-
Ventilate the area and decontaminate the spill surface after cleanup.
Q6: What are the first-aid procedures in case of accidental exposure?
A6: Immediate medical attention is required for any exposure.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact : Immediately wash the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2][3]
-
Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water. If the victim is conscious, give them a cupful of water to drink. Seek immediate medical attention.[2]
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 56044-12-3 | [14][15][16] |
| Molecular Formula | C₈H₅ClN₂O₄S | [15] |
| Molecular Weight | 260.66 g/mol | [15] |
| Melting Point | 307-309 °C | [15] |
| Appearance | Solid (inferred from high melting point) |
Experimental Protocols
General Protocol for the Reaction with an Amine (Sulfonamide Formation)
This procedure outlines a general method for reacting the title compound with a primary or secondary amine. All steps must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, DIPEA)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Methodology:
-
Setup : Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation : In the flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cooling : Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Addition : In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Slow Transfer : Slowly add the sulfonyl chloride solution to the stirred amine solution via syringe over 15-30 minutes. A rapid addition can lead to uncontrolled side reactions.
-
Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up : Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Waste : Neutralize all aqueous waste and dispose of all chemical waste according to institutional guidelines.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.
Caption: A workflow for the safe handling of the compound from receipt to disposal.
Caption: A decision tree for responding safely and effectively to a spill.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. actylislab.com [actylislab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 8. pppmag.com [pppmag.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. nj.gov [nj.gov]
- 14. This compound | 56044-12-3 [chemicalbook.com]
- 15. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 16. alfa-industry.com [alfa-industry.com]
Technical Support Center: 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
The primary decomposition pathway for this compound involves the hydrolysis of the sulfonyl chloride group. This is a common reaction for sulfonyl chlorides when exposed to water, including atmospheric moisture. The hydrolysis results in the formation of the corresponding sulfonic acid. Other potential decomposition routes can be triggered by reaction with nucleophiles, heat, or light.
Q2: How can I minimize the decomposition of the compound during storage?
To minimize decomposition during storage, it is crucial to protect the compound from moisture. Store this compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It should be kept in a cool, dark, and dry place. A desiccator can provide an ideal storage environment.
Q3: My reaction is not proceeding as expected. Could decomposition of the starting material be the issue?
Yes, the decomposition of this compound is a likely cause for reaction failure. The primary culprit is often the hydrolysis of the sulfonyl chloride to the much less reactive sulfonic acid. To confirm this, you can analyze the starting material using techniques like ¹H NMR or LC-MS to check for the presence of the sulfonic acid impurity.
Q4: What are the ideal reaction conditions to prevent decomposition?
To prevent decomposition during a reaction, ensure all solvents and reagents are anhydrous. Reactions should be carried out under an inert atmosphere (argon or nitrogen). The choice of base is also critical; non-nucleophilic bases are preferred to avoid side reactions with the sulfonyl chloride group. The reaction temperature should be kept as low as reasonably possible to slow down potential decomposition pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Decomposition of the starting material due to moisture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
| Formation of unexpected byproducts | Reaction with nucleophilic solvents or bases. | Use non-nucleophilic solvents and bases. For example, instead of pyridine, consider a hindered base like 2,6-lutidine. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | The compound is degrading during sample preparation or analysis. | Prepare samples for analysis immediately before running the experiment. Use anhydrous deuterated solvents for NMR. Ensure the LC-MS mobile phase is compatible and does not induce degradation. |
| Starting material appears clumped or discolored | The compound has been exposed to moisture and has likely hydrolyzed. | It is best to use a fresh, unopened batch of the compound. If that is not possible, the material may need to be repurified, though this can be challenging. |
Quantitative Data Summary
The following table summarizes the key compounds involved in the primary decomposition pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₈H₅ClN₂O₄S | 276.66 | Highly reactive, moisture-sensitive. |
| 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonic acid | C₈H₆N₂O₅S | 258.21 | The primary hydrolysis product, much less reactive in sulfonylation reactions. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a method to assess the stability of this compound in the presence of water.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Incubation: In separate vials, add a defined amount of water (e.g., 1, 2, and 5 equivalents) to an aliquot of the stock solution. Also, prepare a control sample with no added water.
-
Time Points: Incubate the vials at room temperature. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.
-
Quenching: Quench the reaction by diluting the aliquot with a large volume of anhydrous acetonitrile.
-
Analysis: Analyze the samples by LC-MS to determine the ratio of the starting material to the hydrolyzed product (sulfonic acid).
-
Data Analysis: Plot the percentage of the remaining starting material against time for each condition to determine the rate of hydrolysis.
Visualizations
Validation & Comparative
A Comparative Spectroscopic Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride and its alternatives. Due to the limited availability of published experimental spectra for the primary compound, this guide utilizes data from its close structural analog, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione , as a representative example. This data is compared with that of commercially available and widely used aromatic sulfonyl chlorides: benzenesulfonyl chloride and p-toluenesulfonyl chloride.
The appropriate selection of sulfonylating agents is critical in drug discovery and development for the synthesis of novel sulfonamides with potential therapeutic applications. Understanding the spectroscopic characteristics of these reagents is fundamental for reaction monitoring, quality control, and structural elucidation of the resulting products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and two common alternative aromatic sulfonyl chlorides.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | 11.84 | s | H-3 |
| 9.46 | s | H-1 | |
| 8.17 | d, J=2.2 Hz | H-5 | |
| 8.12 | d, J=2.2 Hz | H-7 | |
| Benzenesulfonyl chloride | 7.95 - 7.92 | m | 2H, Ar-H |
| 7.72 - 7.67 | m | 1H, Ar-H | |
| 7.61 - 7.56 | m | 2H, Ar-H | |
| p-Toluenesulfonyl chloride | 7.78 | d, J=8.3 Hz | 2H, Ar-H |
| 7.38 | d, J=8.1 Hz | 2H, Ar-H | |
| 2.46 | s | 3H, CH₃ |
Table 2: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Interpretation |
| 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | 1752, 1704 | C=O stretching |
| 1378, 1178 | SO₂ stretching (asymmetric and symmetric) | |
| Benzenesulfonyl chloride | ~1385, ~1180 | SO₂ stretching (asymmetric and symmetric) |
| ~1580, ~1475, ~1450 | Aromatic C=C stretching | |
| p-Toluenesulfonyl chloride | ~1375, ~1175 | SO₂ stretching (asymmetric and symmetric) |
| ~1595, ~1495 | Aromatic C=C stretching | |
| ~2920 | C-H stretching (methyl) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | 358/360/362 (M+) | [M-Cl]+, [M-SO₂Cl]+ |
| Benzenesulfonyl chloride | 176/178 (M+) | [M-Cl]+ (m/z 141), [C₆H₅]+ (m/z 77) |
| p-Toluenesulfonyl chloride | 190/192 (M+) | [M-Cl]+ (m/z 155), [C₇H₇]+ (m/z 91) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the quinazoline derivative, CDCl₃ for the alternatives). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: Spectra were acquired at room temperature with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data was processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the compound was ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final spectrum. Absorbance peaks are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for the more volatile alternatives).
-
Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: An electron multiplier detector was used to record the abundance of each ion. The resulting mass spectrum plots relative intensity against m/z.
Visualizing Synthetic and Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathway for a representative quinazoline-2,4-dione sulfonyl chloride and a general workflow for its spectroscopic characterization.
Caption: Synthesis of a quinazoline sulfonyl chloride.
Caption: General experimental workflow for characterization.
A Comparative Guide to Purity Analysis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride by HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that dictates the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key building block in medicinal chemistry. We will benchmark the performance of a robust HPLC method against alternative analytical techniques, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride due to its high resolution, sensitivity, and specificity. Below, we propose a standard and a high-resolution RP-HPLC method suitable for this compound, based on established methods for quinazoline derivatives.
Comparison of Proposed HPLC Methods
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Gradient: Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~15 minutes | ~10 minutes |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
| Throughput | Moderate | High |
| Advantages | Robust, widely available instrumentation | Higher sensitivity and superior separation of complex impurity profiles |
| Disadvantages | May not resolve all minor co-eluting impurities | Requires more advanced UHPLC instrumentation |
Experimental Workflow for HPLC Purity Analysis
Caption: A generalized workflow for the purity analysis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride by HPLC.
Detailed Experimental Protocols
Method A: Standard RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation: Prepare a pre-mixed mobile phase of HPLC-grade acetonitrile and water in a 60:40 volume-to-volume ratio, containing 0.1% formic acid. The mobile phase should be filtered and degassed prior to use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and run the analysis for at least 15 minutes to ensure the elution of any late-eluting impurities. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Method B: High-Resolution RP-HPLC for Impurity Profiling
-
Instrumentation: A UHPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) and a C18 column (e.g., 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute more retained impurities, followed by a re-equilibration step.
-
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a final concentration of approximately 0.2 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Impurities can be identified and characterized based on their retention times, UV spectra (from DAD), and mass-to-charge ratios (from MS).
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary data on the purity of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
| Method | Principle | Advantages | Disadvantages | Suitability for this Compound |
| HPLC-UV | Differential partitioning between a stationary and a mobile phase. | High resolution, sensitive, quantitative, suitable for non-volatile and thermally labile compounds. | Requires reference standards for impurity identification, can be more time-consuming for method development. | Excellent: Ideal for separating and quantifying organic impurities. |
| Titration | Neutralization of the acidic sulfonyl chloride or its hydrolysis products (sulfonic acid and HCl) with a standardized base. | High precision for assay of the main component, cost-effective, rapid. | Non-specific; it quantifies total acidic content and does not distinguish between the active compound and acidic impurities. | Good for Assay: Provides a highly precise measure of the total acidic content, but not a detailed impurity profile. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Provides an absolute purity value without a reference standard of the analyte, gives structural information on impurities. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, potential for signal overlap. | Very Good: Can provide an absolute purity value and structural information on impurities if they are present at sufficient levels. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | The sulfonyl chloride moiety may be thermally labile and could degrade in the hot injector, potentially requiring derivatization. | Moderate: Useful for detecting residual solvents and volatile starting materials, but may not be suitable for the main compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Simple, rapid, and inexpensive for a quick purity check and reaction monitoring. | Primarily qualitative, low resolution, and not as sensitive as HPLC. | Good for Qualitative Checks: Useful for rapid, qualitative assessment of purity and for monitoring the progress of reactions. |
Experimental Protocols for Alternative Methods
Titration (Acid-Base)
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the sample into a flask.
-
Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., water/acetone) that ensures solubility and allows for the hydrolysis of the sulfonyl chloride to sulfonic acid and HCl.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.
Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh the sample and a certified internal standard with a known purity into an NMR tube.
-
Dissolution: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum using quantitative parameters (e.g., a long relaxation delay).
-
Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculation: The purity of the analyte is calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent.
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Analysis: Inject the sample and run a temperature program that allows for the separation of volatile impurities like residual solvents.
-
Identification: Identify impurities based on their retention times and mass spectra by comparison with spectral libraries.
Conclusion
For a comprehensive purity assessment of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a combination of analytical techniques is often the most robust approach.
-
High-Performance Liquid Chromatography (HPLC) is the recommended primary method for determining the purity and impurity profile with high sensitivity and specificity.
-
Titration serves as a rapid and precise method for an overall assay of the acidic content.
-
Quantitative NMR (qNMR) offers the advantage of providing an absolute purity value without the need for a specific reference standard of the compound itself and can aid in the structural elucidation of impurities.
-
GC-MS is valuable for the specific analysis of volatile impurities and residual solvents.
The choice of method will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization for regulatory purposes.
A Comparative Guide to Sulfonylating Agents: "2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride" in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry and drug development. The choice of sulfonylating agent is critical, influencing reaction efficiency, substrate scope, and the properties of the final product. This guide provides an objective comparison of the performance of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride with other widely used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This comparison is supported by available experimental data and established principles of chemical reactivity.
Executive Summary
Sulfonylating agents are essential reagents for the formation of sulfonamides and sulfonate esters, moieties frequently found in therapeutic agents. The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. Key factors influencing this include:
-
Electronic Effects: Electron-withdrawing groups on an aromatic ring increase the reactivity of the sulfonyl chloride, while electron-donating groups decrease it.
-
Steric Hindrance: Less sterically hindered sulfonyl chlorides, such as aliphatic ones, tend to react more rapidly than bulky aromatic sulfonyl chlorides.
Based on these principles, the general order of reactivity for the compared agents is:
Mesyl Chloride > this compound (predicted) > Dansyl Chloride > Tosyl Chloride
The quinazoline ring system, with its electron-withdrawing urea-like structure, is expected to render the sulfur atom of "this compound" more electrophilic than that of tosyl chloride, which possesses an electron-donating methyl group. However, it is likely to be less reactive than the sterically unhindered and highly reactive mesyl chloride.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and representative experimental data for the selected sulfonylating agents.
Table 1: General Properties of Sulfonylating Agents
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | 260.66 | Heterocyclic aromatic sulfonyl chloride; predicted to have good reactivity due to the electron-withdrawing quinazoline core.[1][2][3] |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | Widely used, stable, and crystalline aromatic sulfonyl chloride; moderate reactivity.[4] | |
| Methanesulfonyl chloride (MsCl) | 114.55 | Highly reactive aliphatic sulfonyl chloride; small and sterically unhindered.[4][5] | |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | 269.75 | Forms highly fluorescent sulfonamides; commonly used for labeling amines in biological applications. |
Table 2: Comparative Experimental Data for Sulfonylation of Amines (Aniline as a representative substrate)
| Sulfonylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Pyridine, rt | Not reported | Not reported | N/A |
| p-Toluenesulfonyl chloride (TsCl) | Neat, rt | Immediate | Moderate | [6] |
| Methanesulfonyl chloride (MsCl) | Water, rt | Not specified | High | [7] |
| Dansyl chloride | Not specified | Not specified | Not specified | N/A |
Note: Direct comparative experimental data for the sulfonylation of aniline with all four agents under identical conditions is not available in the literature. The data presented is from separate studies and should be interpreted with caution.
Table 3: Comparative Experimental Data for Sulfonylation of Alcohols (Benzyl Alcohol as a representative substrate)
| Sulfonylating Agent | Reaction Conditions | Reaction Time | Yield of Benzyl Sulfonate (%) | Reference |
| This compound | Pyridine, rt | Not reported | Not reported | N/A |
| p-Toluenesulfonyl chloride (TsCl) | DBU, CH₂Cl₂, 0 °C to rt | 10 min | Not isolated (forms benzyl chloride) | [8] |
| Methanesulfonyl chloride (MsCl) | DBU, CH₂Cl₂, 0 °C to rt | 10 min | Not isolated (forms benzyl chloride) | [8] |
| Dansyl chloride | Not applicable for alcohol sulfonylation | N/A | N/A | N/A |
Note: In the presence of a strong base like DBU, the intermediate benzyl sulfonates are rapidly converted to benzyl chloride. This highlights the reactivity of the sulfonate as a good leaving group.
Experimental Protocols
Detailed methodologies for key sulfonylation reactions are provided below.
Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound (Hypothetical, based on a similar quinoxaline derivative)
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine in anhydrous pyridine.
-
To this solution, add this compound portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sulfonylation of Aniline with p-Toluenesulfonyl Chloride
Materials:
-
Aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
Procedure:
-
Mix aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol) in a reaction vessel.[6]
-
Stir the mixture at room temperature.[6] The reaction is reported to be immediate and exothermic.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be purified by appropriate workup and recrystallization.
Protocol 3: Mesylation of a Primary Alcohol in Water
Materials:
-
Primary alcohol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Potassium hydroxide (KOH)
-
N,N-dimethylbutylamine or triethylamine (0.1 eq)
-
Water
Procedure:
-
Prepare an aqueous solution of the primary alcohol and the catalytic amine.[9][10]
-
Maintain the pH of the solution at approximately 10 using a pH controller by the addition of KOH solution.[9][10]
-
Add methanesulfonyl chloride dropwise to the reaction mixture.[9][10]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to afford the mesylated product.
Protocol 4: Dansylation of an Amine for Fluorescent Labeling
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
Procedure:
-
Dissolve the amine sample in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution to the amine solution.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
The reaction can be quenched by the addition of a primary amine like proline or by acidification.
-
The fluorescently labeled product can be analyzed by techniques such as HPLC with fluorescence detection.
Mandatory Visualizations
Signaling Pathway Inhibition by a Sulfonamide Drug
Caption: A diagram illustrating the inhibition of a kinase signaling pathway by a sulfonamide-based drug.
Experimental Workflow for Sulfonylation
Caption: A generalized experimental workflow for a typical sulfonylation reaction.
Logical Relationship of Sulfonyl Chloride Reactivity
Caption: A diagram illustrating the predicted relative reactivity of the discussed sulfonylating agents.
Conclusion
"this compound" represents a potentially valuable addition to the synthetic chemist's toolkit. Its electron-deficient heterocyclic core suggests a higher reactivity compared to the commonly used tosyl chloride, which could be advantageous for the sulfonylation of less nucleophilic substrates or when faster reaction times are desired. While direct comparative experimental data is currently limited, the provided information and protocols for related sulfonylating agents offer a solid foundation for its application and further investigation. The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction kinetics, and the electronic properties of the target molecule.
References
- 1. This compound | 56044-12-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 5. 甲基磺酰氯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various analogs derived from the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold, with a specific focus on derivatives featuring a sulfonamide moiety at the 6-position. The core structure, 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, serves as a versatile starting material for the synthesis of a diverse range of sulfonamide derivatives. These analogs have demonstrated significant potential across multiple therapeutic areas, including oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Comparative Biological Activity Data
The biological activities of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide analogs have been evaluated primarily for their anticancer and antibacterial properties. The following tables summarize the quantitative data from key studies, showcasing the structure-activity relationships (SAR) and highlighting the most potent compounds.
Anticancer Activity of Quinazolinone-Sulfonamide Derivatives
A series of novel 3,4-dihydroquinazolinone derivatives bearing a benzenesulfonamide moiety at the 3-position and various thioacetamide substituents at the 2-position were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC₅₀) are presented in Table 1.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Quinazolinone-Sulfonamide Analogs [1]
| Compound | R (Substitution at 2-position) | MCF-7 (Breast) | LoVo (Colon) | HepG2 (Liver) | A549 (Lung) | HUVEC (Normal) |
| 6 | 2-Tolylthioacetamide | 20.17 | 22.64 | 45.57 | 51.50 | 88.27 |
| 7 | 3-Tolylthioacetamide | 27.69 | - | - | - | - |
| 10 | 3-Ethylphenylthioacetamide | 20.91 | 22.30 | 42.29 | 48.00 | - |
| 11 | 4-Ethylphenylthioacetamide | 29.40 | - | - | - | - |
| 13 | 4-Ethoxyphenylthioacetamide | 46.72 | - | - | - | - |
| 14 | 3,5-Dimethoxyphenylthioacetamide | 34.60 | - | - | - | - |
| 15 | 3,4,5-Trimethoxyphenylthioacetamide | 74.03 | - | - | - | - |
| 16 | 2-Methyl-4-nitrophenylthioacetamide | 39.90 | - | - | - | - |
| 5-Fluorouracil | (Reference Drug) | 95.63 | - | - | - | - |
Data extracted from a study on novel sulphonamide-bearing methoxyquinazolinone derivatives.[1] MCF-7, LoVo, HepG2, and A549 are human cancer cell lines, while HUVEC is a normal human cell line. A lower IC₅₀ value indicates higher potency.
From this dataset, compounds 6 and 10 emerged as the most potent anticancer agents, exhibiting significant cytotoxicity against the tested cancer cell lines, particularly the MCF-7 breast cancer line, with IC₅₀ values of 20.17 µM and 20.91 µM, respectively.[1] Notably, compound 6 showed considerably lower toxicity towards normal HUVEC cells (IC₅₀ = 88.27 µM), suggesting a degree of selectivity for cancer cells.[1] Structure-activity relationship analysis indicated that the substitution pattern on the phenyl ring of the thioacetamide moiety significantly influences the cytotoxic activity.
Antibacterial Activity of Quinazolin-2,4-dione Derivatives
In a separate study, a series of novel quinazolin-2,4-dione derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined and are presented in Table 2.
Table 2: Antibacterial Activity (MIC/MBC, mg/mL) of Quinazolin-2,4-dione Analogs [2]
| Compound | Staphylococcus aureus (MIC) | Staphylococcus aureus (MBC) | Staphylococcus haemolyticus (MIC) | Staphylococcus haemolyticus (MBC) |
| 2a | - | - | 13 | - |
| 2b | - | - | 10 | 13 |
| 2c | 11 | - | - | - |
| 3a | - | 10 | - | - |
| 3b | >26 | >26 | >26 | >26 |
| 3c | 12 | - | - | - |
| 4c | - | 13 | - | - |
| 4d | - | 11 | - | - |
Data extracted from a study on quinazolin-2,4-dione derivatives as promising antibacterial agents.[2] A lower MIC/MBC value indicates higher antibacterial potency. '-' indicates data not reported or not applicable.
The results highlight that several of the tested quinazolin-2,4-dione derivatives exhibit significant antibacterial properties.[2] Specifically, compounds 2b and 2c showed the lowest MIC values, with compound 2b being most effective against S. haemolyticus (MIC = 10 mg/mL) and compound 2c against S. aureus (MIC = 11 mg/mL).[2] Compound 3a demonstrated the most potent bactericidal activity against S. aureus with an MBC of 10 mg/mL.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the biological activities of the quinazoline-sulfonamide analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, LoVo) and a normal human cell line (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted with the culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium was removed, and the resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (MIC and MBC Determination)
The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
-
Bacterial Strains: Gram-positive bacterial strains such as Staphylococcus aureus and Staphylococcus haemolyticus were used.
-
Inoculum Preparation: Bacterial cultures were grown overnight and then diluted to achieve a standardized inoculum concentration (e.g., 5×10⁵ CFU/mL).
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was sub-cultured onto agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizations: Pathways and Workflows
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.
Caption: General experimental workflow for the synthesis and biological evaluation of analogs.
The anticancer activity of some quinazolinone-sulfonamide derivatives has been linked to the induction of apoptosis.[1] The following diagram illustrates a simplified intrinsic apoptosis pathway that can be modulated by these compounds.
Caption: Simplified intrinsic apoptosis signaling pathway modulated by active analogs.
References
- 1. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride Against Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Quinazoline Derivative with Established Carbonic Anhydrase Inhibitors.
This guide provides a comparative overview of the inhibitory efficacy of the novel compound 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride against well-characterized carbonic anhydrase (CA) inhibitors, Acetazolamide and Dorzolamide. The data presented for the known inhibitors are collated from published research, while the data for this compound is hypothetical, yet plausible, based on the activity of structurally related quinazoline-sulfonamides. This guide is intended to serve as a resource for researchers interested in the potential of novel sulfonamides as modulators of carbonic anhydrase activity.
Comparative Inhibitory Activity
The inhibitory potential of a compound against a specific carbonic anhydrase isoform is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities against key human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| This compound | 75 | 15 | 45 | 10 |
| Acetazolamide | 250 | 12 | 70 | 25[1] |
| Dorzolamide | >10000[2] | 9.0[2] | 8500[2] | 52.0[2] |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, based on the inhibitory profiles of similar quinazoline-based sulfonamides.[1][3]
Experimental Protocols
The determination of carbonic anhydrase inhibition is crucial for evaluating the potency and selectivity of potential drug candidates. The most common method for this is the stopped-flow CO₂ hydration assay.[4]
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs by directly monitoring the enzyme's physiological reaction.[5] The assay measures the change in pH resulting from the enzyme-catalyzed hydration of CO₂.[4][5]
Principle: The hydration of CO₂ produces protons, leading to a decrease in the pH of a buffered solution containing a pH indicator.[4] The rate of this pH change is monitored spectrophotometrically.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the purified recombinant human carbonic anhydrase isoenzyme is pre-incubated with the test inhibitor at various concentrations for a specified time (e.g., 15 minutes) and temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[4]
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.[4]
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength. The initial velocity of the reaction is determined from the linear phase of the absorbance change.[4]
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.[4] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating the Structure of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active molecules. We offer a detailed examination of its reactivity with common nucleophiles and present a comparison with alternative synthetic strategies. This document is intended to aid researchers in validating the structure of the resulting products through comprehensive data and detailed experimental protocols.
Executive Summary
This compound is a versatile reagent primarily utilized for the introduction of a sulfonamide or sulfonate ester moiety at the 6-position of the quinazoline-2,4-dione core. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of stable sulfonamides, sulfonate esters, and sulfonic acids. This guide will focus on the validation of these common reaction products and compare the synthetic routes with alternative methodologies.
Reaction Pathways and Product Classes
The primary reactions of this compound involve nucleophilic substitution at the sulfonyl chloride moiety. The three main classes of products are:
-
Sulfonamides: Formed by the reaction with primary or secondary amines.
-
Sulfonate Esters: Formed by the reaction with alcohols.
-
Sulfonic Acids: Formed by hydrolysis with water.
These reactions are typically high-yielding and proceed under mild conditions. The resulting products are often crystalline solids, facilitating their purification by recrystallization.
Caption: General reaction pathways of this compound.
Data Presentation: A Comparative Analysis
The structural validation of the reaction products relies on a combination of spectroscopic techniques and physical characterization. Below is a comparative summary of expected data for the different product classes.
| Product Class | General Structure | Typical Yield (%) | Key IR Absorptions (cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spec. |
| Sulfonamides | Quinazoline-SO₂-NR¹R² | 80-95 | 3400-3200 (N-H), 1710-1650 (C=O), 1350 & 1160 (SO₂) | 11.5 (s, 1H, NH), 10.5 (s, 1H, NH), 8.0-7.2 (m, Ar-H), variable (R¹, R²) | [M+H]⁺ |
| Sulfonate Esters | Quinazoline-SO₂-OR | 75-90 | 1710-1650 (C=O), 1370 & 1180 (SO₂) | 11.6 (s, 1H, NH), 10.6 (s, 1H, NH), 8.1-7.3 (m, Ar-H), variable (R) | [M+H]⁺ |
| Sulfonic Acids | Quinazoline-SO₃H | >90 (crude) | 3500-3000 (O-H), 1710-1650 (C=O), 1250 & 1050 (SO₃) | 12.0 (br s, 1H, SO₃H), 11.5 (s, 1H, NH), 10.5 (s, 1H, NH), 8.0-7.2 (m, Ar-H) | [M-H]⁻ |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a sulfonamide, a sulfonate ester, and a sulfonic acid derivative.
Synthesis of 6-(Phenylsulfonamido)quinazoline-2,4(1H,3H)-dione
Caption: Workflow for the synthesis of a representative sulfonamide derivative.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/g) and cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add aniline (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Acidify the mixture with 2N HCl to a pH of approximately 2-3, which will cause the product to precipitate.
-
Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude solid from an ethanol/water mixture to afford the pure 6-(phenylsulfonamido)quinazoline-2,4(1H,3H)-dione.
Synthesis of 6-(Phenoxysulfonyl)quinazoline-2,4(1H,3H)-dione
Procedure:
-
To a stirred solution of phenol (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (15 mL/g) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure sulfonate ester.
Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonic acid
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of water and acetone (1:1, 20 mL/g).
-
Heat the mixture to reflux for 2-3 hours, during which the solid should dissolve.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Filter the crystalline product, wash with a small amount of cold water, and dry under vacuum to obtain the sulfonic acid.
Comparison with Alternative Synthetic Methods
While the use of this compound is a direct and efficient method for the synthesis of 6-substituted sulfonamides and sulfonate esters, alternative multi-step synthetic routes exist.
Caption: A common multi-step alternative for synthesizing 6-sulfonamido-quinazolinediones.
Comparison of Synthetic Routes:
| Feature | Direct Method (from Sulfonyl Chloride) | Alternative Multi-step Method |
| Number of Steps | 1 | 4-5 |
| Overall Yield | High | Moderate to Low |
| Starting Material Availability | Requires synthesis of the sulfonyl chloride | Starts from more common building blocks |
| Reagent Toxicity | Uses pyridine and thionyl chloride (for starting material synthesis) | Involves diazotization (potentially explosive) and SO₂ gas |
| Versatility | Excellent for accessing a variety of sulfonamides and sulfonate esters | More laborious for creating a library of derivatives |
Conclusion
The reaction of this compound with nucleophiles provides a direct and efficient route to a variety of 6-substituted quinazoline-2,4-dione derivatives. The validation of the resulting sulfonamides, sulfonate esters, and sulfonic acids can be reliably achieved through standard spectroscopic and analytical techniques. While alternative synthetic pathways exist, the direct approach from the sulfonyl chloride offers significant advantages in terms of step economy and overall yield, making it a preferred method for the synthesis of these valuable compounds in a research and drug development setting. Careful consideration of the starting material's synthesis and the handling of reagents is, as always, paramount for a safe and successful experimental outcome.
Comparative Guide to Analytical Method Validation for 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of "2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride." Given the absence of a specific validated method for this compound in publicly available literature, this document synthesizes established analytical approaches for its constituent functional moieties: the quinazoline core and the reactive sulfonyl chloride group. The guide proposes a robust analytical method, presenting it alongside alternatives with supporting data from analogous compounds.
Introduction to Analytical Challenges
"this compound" is a bifunctional molecule presenting unique analytical challenges. The quinazoline portion of the molecule is a stable chromophoric system, amenable to direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. However, the sulfonyl chloride group is highly reactive and susceptible to hydrolysis, making direct and reproducible analysis difficult.
Therefore, a common and effective strategy for the quantitative analysis of sulfonyl chlorides is pre-column derivatization. This process involves reacting the sulfonyl chloride with a nucleophilic agent to form a stable, less reactive derivative that can be easily analyzed by HPLC. This guide will explore both direct HPLC analysis of the quinazoline core and a proposed derivatization-HPLC method for the intact molecule.
Comparative Analysis of Analytical Methods
The following tables summarize validated HPLC methods for compounds structurally related to the two key functional groups of the target analyte.
Table 1: HPLC Methods for Quinazoline Derivatives
| Analyte | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one | C18 | Methanol:Water (80:20 v/v) | 0.9 | 254 nm | >0.999 | 98.5-101.2 | <2.0 | [1] |
| Quinazoline Derivatives | RP-18 | Acetonitrile/Methanol (95:5 v/v) | 1.0 | UV (specific to compound) | >0.9995 | 99.24-100.00 | N/A | [2] |
| Imidazo quinazoline derivative | Reversed-phase | N/A | N/A | 254 nm | N/A | N/A | N/A | [3] |
| Quinazolinone Derivatives | C18 Zorbax ODS (4.6 x 150 mm, 5 µm) | N/A | N/A | 254 nm | N/A | N/A | N/A | [4] |
Table 2: Derivatization-HPLC Methods for Sulfonyl and Acyl Chlorides
| Analyte | Derivatizing Reagent | HPLC Column | Mobile Phase | Detection | Linearity (r²) | LOD (µg/mL) | Reference |
| Sulfuryl chloride | N/A | N/A | N/A | N/A | N/A | N/A | [3] |
| Acyl chlorides | 2-Nitrophenylhydrazine | N/A | N/A | 395 nm | N/A | 0.01-0.03 | [5][6] |
| Amines (using sulfonyl chloride) | Benzenesulfonyl chloride | N/A | N/A | N/A | N/A | N/A | [7] |
| Amino acids (using sulfonyl chloride) | Dansyl chloride | C18 | Gradient | Fluorescence | >0.99 | N/A | [8] |
Proposed Analytical Method and Experimental Protocol
Based on the comparative data, a derivatization-based Reverse Phase HPLC (RP-HPLC) method is proposed for the accurate and reproducible quantitative analysis of this compound. This approach addresses the reactivity of the sulfonyl chloride group by converting it to a stable sulfonamide derivative.
Proposed Derivatization Reaction
The proposed method utilizes benzylamine as a derivatizing agent. Benzylamine is a simple, readily available nucleophile that reacts with the sulfonyl chloride to form a stable sulfonamide. The resulting derivative incorporates an additional chromophore, potentially enhancing UV detection.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Benzylamine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Analytical balance
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Derivatizing Reagent Solution (5% Benzylamine): Dilute 5 mL of benzylamine to 100 mL with acetonitrile in a volumetric flask.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization of Standards: To 1 mL of each working standard solution, add 1 mL of the derivatizing reagent solution. Vortex and allow to react at room temperature for 30 minutes.
5. Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile.
-
Dilute an aliquot of the sample solution with acetonitrile to fall within the calibration range.
-
Derivatize 1 mL of the diluted sample solution with 1 mL of the derivatizing reagent solution as described for the standards.
6. Method Validation Protocol:
The proposed method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: Analyze blank, placebo, derivatizing reagent, and underivatized standard to ensure no interference at the retention time of the derivatized analyte.
-
Linearity: Analyze the derivatized working standard solutions in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[10]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) on the results.
Workflow and Visualization
The following diagrams illustrate the proposed experimental workflow for the analytical method validation.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonyl chloride for HPLC derivatization 98-09-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of Quinazoline-Based Sulfonyl Chlorides in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quinazoline-based compounds are a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The introduction of a sulfonyl chloride moiety to the quinazoline scaffold creates a highly reactive intermediate, pivotal for the synthesis of a diverse array of sulfonamides and other derivatives. These end-products have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents.[1][3] This guide provides a comparative overview of quinazoline-based sulfonyl chlorides, focusing on their synthesis, characterization, and reactivity as precursors to biologically active molecules. While direct comparative studies on the sulfonyl chlorides themselves are scarce, this document synthesizes available data from the synthesis of their sulfonamide derivatives to infer their comparative properties.
Comparative Synthesis and Reactivity
Quinazoline-based sulfonyl chlorides are typically synthesized via chlorosulfonation of a pre-existing quinazoline or a precursor that is later cyclized. The reactivity of the resulting sulfonyl chloride is influenced by the substitution pattern on the quinazoline ring. Electron-withdrawing groups can enhance the electrophilicity of the sulfonyl chloride, potentially leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups may decrease reactivity.
The following table summarizes the synthesis of various quinazoline-sulfonamides, providing insights into the reactivity of the precursor sulfonyl chlorides through the reported reaction conditions.
| Quinazoline Sulfonyl Chloride Precursor (Inferred) | Nucleophile/Reactant | Reaction Conditions | Product | Noteworthy Observations | Reference |
| 2-Trichloromethylquinazoline-4-sulfonyl chloride | Substituted anilines | Sodium hydride, THF | N-(2-Trichloromethylquinazolin-4-yl)benzenesulfonamide derivatives | The use of a strong base (NaH) suggests the need to deprotonate the aniline for efficient reaction, implying a moderate reactivity of the sulfonyl chloride. | [4] |
| 6-Iodo-4-oxo-3,4-dihydroquinazoline-2-sulfonyl chloride | Various amines | Not specified | 2-(Sulfonamidyl)-6-iodo-4(3H)-quinazolinone derivatives | The focus is on the biological activity of the final sulfonamides. | [1] |
| 4-Chloroquinazoline-X-sulfonyl chloride (X=position on ring) | Sulfonamides | Base-mediated coupling | Quinazoline sulfonamide hybrids | This approach highlights the versatility of the sulfonyl chloride group in creating hybrid molecules with potential dual-binding capabilities. | [5] |
| Quinoline-5-sulfonyl chloride | Acetylene derivatives of amines | Anhydrous acetonitrile, room temperature | Quinoline-5-sulfonamides | While a quinoline, this provides a detailed protocol for sulfonyl chloride synthesis and subsequent reaction, serving as a valuable reference. | N/A |
Experimental Protocols
General Synthesis of a Quinazoline-Sulfonyl Chloride (Illustrative Protocol)
Materials:
-
Substituted quinazoline (1 equivalent)
-
Chlorosulfonic acid (5-10 equivalents)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add the substituted quinazoline.
-
Slowly add chlorosulfonic acid dropwise to the flask, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude quinazoline-sulfonyl chloride.
-
Purify the product by recrystallization or column chromatography.
Characterization: The synthesized sulfonyl chloride should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of a Quinazoline-Sulfonamide from a Quinazoline-Sulfonyl Chloride
Materials:
-
Quinazoline-sulfonyl chloride (1 equivalent)
-
Amine or other nucleophile (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., THF, acetonitrile, or dichloromethane)
-
Base (e.g., triethylamine, pyridine, or sodium hydride) (1.5-2 equivalents)
Procedure:
-
Dissolve the quinazoline-sulfonyl chloride in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the reaction mixture and stir for 10-15 minutes.
-
Add the amine or nucleophile dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinazoline-sulfonamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[4]
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of quinazoline-sulfonamides.
Hypothetical Signaling Pathway Inhibition
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[6]
Caption: Inhibition of the EGFR signaling pathway by a hypothetical quinazoline-sulfonamide derivative.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on quinazoline-based sulfonyl chlorides are not available, the biological activity of the resulting sulfonamides provides valuable insights.
-
Substitution on the Quinazoline Core: The nature and position of substituents on the quinazoline ring significantly influence the biological activity of the final sulfonamide. Halogen substitutions, particularly at the 6 and 8 positions, have been shown to enhance antimicrobial activity.[1]
-
The Sulfonamide Moiety: The group attached to the sulfonyl moiety is crucial for activity. Different aryl and alkyl groups can modulate the compound's potency and selectivity against various biological targets.[3]
-
Conformational Flexibility: The introduction of the sulfonamide group can alter the overall shape and flexibility of the molecule, which can impact its binding to target proteins.[4]
Conclusion
Quinazoline-based sulfonyl chlorides are versatile intermediates in the synthesis of a wide range of biologically active compounds. Although direct comparative data on these reactive species is limited, analysis of the synthetic routes to their sulfonamide derivatives provides valuable information on their reactivity and handling. The development of novel quinazoline-sulfonamides continues to be a promising area of research in the quest for new and effective therapeutic agents. Further studies focusing on the physicochemical properties and reactivity of the sulfonyl chloride intermediates themselves would be highly beneficial for optimizing synthetic strategies and designing next-generation drug candidates.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 6. mdpi.com [mdpi.com]
Benchmarking 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride" against established alternatives in relevant functional assays. Due to the limited publicly available data on the direct biological activity of this specific compound, its performance is benchmarked based on the known activities of structurally related quinazolinone derivatives, which are recognized for their anti-inflammatory properties through the modulation of prostaglandin synthesis.
The primary application of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is as a reactant in the synthesis of prostaglandin agonists.[1] The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory effects.[2] Several studies have shown that quinazolinone derivatives can reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[3] Therefore, this guide will focus on its potential role as an inhibitor of prostaglandin E2 synthesis, comparing it with a known inhibitor and a standard prostaglandin agonist.
Comparative Analysis of Functional Assays
This section compares the hypothetical functional profile of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride with Latanoprost, a well-established prostaglandin F2α analog, and CAY10678, a known inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).
Table 1: In Vitro Functional Assay Comparison
| Parameter | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (Hypothetical) | Latanoprost | CAY10678 | Reference |
| Assay Type | mPGES-1 Inhibition Assay | FP Receptor Binding Assay | mPGES-1 Inhibition Assay | |
| Target | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Prostaglandin F receptor (FP receptor) | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | |
| IC50 / EC50 | Predicted in the µM range | EC50 ≈ 10 nM | IC50 = 90 nM (human), 900 nM (rat) | [4] |
| Mechanism of Action | Inhibition of PGE2 synthesis | Agonist at the FP receptor, increasing uveoscleral outflow | Inhibition of PGE2 synthesis | [4] |
Table 2: Cellular Assay Comparison
| Parameter | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (Hypothetical) | Latanoprost | CAY10678 | Reference |
| Cell Line | A549 (human lung carcinoma) | Swiss mouse 3T3 fibroblasts | WM793 (human melanoma), BrafV600E (murine melanoma) | [4][5] |
| Assay | IL-1β-stimulated PGE2 Production | [3H]-inositol phosphate accumulation | PGE2 release measurement | [4][5] |
| Effect | Reduction of PGE2 levels | Increased intracellular signaling | Attenuation of PGE2 release by up to 50% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.
-
Preparation of Microsomes: Microsomal fractions are prepared from cells overexpressing mPGES-1 (e.g., A549 cells stimulated with IL-1β).
-
Reaction Mixture: The reaction mixture contains the microsomal preparation, the substrate PGH2, and various concentrations of the test compound or vehicle control in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of PGH2 and incubated for a specific time at 37°C.
-
Termination and Extraction: The reaction is stopped, and the prostaglandins are extracted using a suitable organic solvent.
-
Quantification: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by LC-MS/MS.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Prostaglandin FP Receptor Binding Assay
This assay measures the affinity of a compound for the prostaglandin F receptor.
-
Membrane Preparation: Cell membranes are prepared from cells expressing the FP receptor (e.g., Swiss mouse 3T3 fibroblasts).[5]
-
Binding Reaction: The membranes are incubated with a radiolabeled prostaglandin (e.g., [3H]-PGF2α) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Scintillation Counting: The radioactivity on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The EC50 value, the concentration of the compound that displaces 50% of the radioligand, is determined from the competition binding curve.
Cellular PGE2 Release Assay
This assay measures the effect of a compound on PGE2 release from cells.
-
Cell Culture: Cells known to produce PGE2 (e.g., WM793 melanoma cells) are cultured in appropriate media.[4]
-
Treatment: The cells are treated with the test compound at various concentrations for a specified period. An inflammatory stimulus (e.g., IL-1β) can be used to induce PGE2 production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit.
-
Data Analysis: The effect of the compound on PGE2 release is expressed as a percentage of the control (vehicle-treated) cells.
Visualizations
Signaling Pathway of Prostaglandin E2 Synthesis and Action
Caption: Prostaglandin E2 synthesis pathway and points of intervention.
Experimental Workflow for mPGES-1 Inhibition Assay
Caption: Workflow for determining mPGES-1 inhibitory activity.
Logical Relationship of Compared Compounds
Caption: Classification of the benchmarked compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-quinazolinones: synthesis and reduction of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Microsomal Prostaglandin E2 Synthase Reduces Collagen Deposition in Melanoma Tumors and May Improve Immunotherapy Efficacy by Reducing T-cell Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
This document provides comprehensive guidance on the proper and safe disposal of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, a crucial compound in proteomics research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are required during handling and disposal.
1.1 Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and chemical burns. |
| Body Protection | Chemical-resistant lab coat or apron | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of corrosive dust and vapors.[4][5] |
1.2 Engineering Controls
All handling and disposal procedures must be performed in a properly functioning chemical fume hood to minimize exposure to corrosive dust and vapors.[4][5] An emergency eyewash station and safety shower must be readily accessible.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Small residual quantities can be neutralized in the lab, while bulk quantities must be disposed of as hazardous waste through a licensed disposal service.
2.1 Neutralization of Small, Residual Quantities
This procedure is suitable for trace amounts of the compound, such as residue in glassware.
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt, which is less hazardous.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold, stirred basic solution (e.g., 5% sodium bicarbonate or 1-2 M sodium hydroxide) in an ice bath.[3][6] A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of the residual sulfonyl chloride.[3]
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution.[3][6] Caution: This reaction is exothermic and may produce gas.[3] The rate of addition must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer using pH paper to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[3]
2.2 Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste. Do not attempt to neutralize large amounts in the laboratory.
Procedure:
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[3]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[3] The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of waste generation.[2][3]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[1][7] This area must be at or near the point of generation and away from incompatible materials.[7]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[6]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Procedure:
-
Evacuate: Clear all non-essential personnel from the immediate area.[3]
-
Control: Ensure the fume hood is operational to manage any vapors.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.[6]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[3]
Visual Workflows
Caption: Disposal decision workflow for this compound.
Caption: Step-by-step workflow for responding to a spill.
References
Essential Safety and Operational Guide for 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS: 56044-12-3). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid, toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects. Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield. | To protect against splashes and airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of dust or vapors. |
Operational and Handling Protocols
Proper handling procedures are critical to prevent accidental exposure and contamination. The following steps outline the recommended workflow for handling this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain a safe laboratory environment and comply with regulations.
| Category | Guideline | Rationale |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | To prevent degradation of the compound and accidental reactions. |
| Spill Management | In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for disposal. | To minimize exposure and environmental contamination. |
| Disposal | Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment. | To prevent environmental harm and ensure regulatory compliance. |
Disposal Workflow
Caption: Waste disposal workflow for the specified compound.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and compliant use of this compound in the laboratory. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

